Product packaging for Formaldehyde;phenylmethanol(Cat. No.:CAS No. 73019-02-0)

Formaldehyde;phenylmethanol

Cat. No.: B14459813
CAS No.: 73019-02-0
M. Wt: 138.16 g/mol
InChI Key: FLICLAMGENDMJL-UHFFFAOYSA-N
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Description

Formaldehyde;phenylmethanol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B14459813 Formaldehyde;phenylmethanol CAS No. 73019-02-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

73019-02-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

formaldehyde;phenylmethanol

InChI

InChI=1S/C7H8O.CH2O/c8-6-7-4-2-1-3-5-7;1-2/h1-5,8H,6H2;1H2

InChI Key

FLICLAMGENDMJL-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)CO

Related CAS

73019-02-0

Origin of Product

United States

The Enduring Significance of Formaldehyde As a C1 Synthon

Formaldehyde (B43269) (methanal) is a cornerstone C1 synthon in organic chemistry, serving as a fundamental one-carbon building block. researchgate.netresearchgate.netacs.org Its high reactivity allows for its incorporation into complex molecular structures through a variety of named reactions. researchgate.net

Key among these is the Mannich reaction , an aminoalkylation process where formaldehyde, a primary or secondary amine, and a compound with an acidic proton react to form a β-amino carbonyl compound, known as a Mannich base. emerald.combyjus.com This reaction is a powerful method for C-C bond formation. byjus.com Another critical transformation is the Prins reaction , which involves the acid-catalyzed addition of formaldehyde to an olefin. emerald.comuni-koeln.de This reaction is a versatile tool for synthesizing 1,3-diols and dioxanes, which are valuable intermediates. emerald.comuni-koeln.de

Formaldehyde's utility also extends to hydroxymethylation reactions, where it introduces a -CH2OH group, and formylation reactions. researchgate.netemerald.com For instance, the Lederer-Manasse reaction describes the hydroxymethylation of phenols with formaldehyde. emerald.com These transformations underscore formaldehyde's role in building molecular complexity from a simple one-carbon source. researchgate.netacs.org

Interactive Table 1: Key Organic Reactions Involving Formaldehyde

Reaction NameKey Reactants (along with Formaldehyde)Primary Product TypeCore Contribution
Mannich ReactionPrimary/Secondary Amine, Active Hydrogen Compoundβ-Amino Carbonyl (Mannich Base)C-C Bond Formation, Aminoalkylation
Prins ReactionAlkene/Alkyne, Acid Catalyst1,3-Diol, DioxaneC-C & C-O Bond Formation
Lederer-ManassePhenol (B47542), Base/Acid CatalystHydroxymethylphenolC-C Bond Formation, Hydroxymethylation
Grignard ReactionPhenylmagnesium bromidePhenylmethanol (Benzyl Alcohol)C-C Bond Formation

Phenylmethanol Benzyl Alcohol : a Versatile Aromatic Building Block

Phenylmethanol, commonly known as benzyl (B1604629) alcohol, is an aromatic alcohol with the formula C₆H₅CH₂OH. atamanchemicals.comatamanchemicals.com It serves as a crucial component in aromatic synthesis, acting as a precursor to numerous derivatives and as a widely used protecting group. atamanchemicals.comwikipedia.org

In multi-step organic syntheses, the benzyl group (Bn) is frequently used to protect alcohols, carboxylic acids, and amines. atamanchemicals.comwikipedia.org Benzyl esters and ethers are stable under many reaction conditions but can be readily cleaved by mild hydrogenolysis, making them ideal temporary protecting groups. atamanchemicals.comatamanchemicals.comwikipedia.org

Furthermore, benzyl alcohol is a versatile starting material for a variety of valuable aromatic compounds. Selective oxidation can yield either benzaldehyde (B42025) or benzoic acid, depending on the reaction conditions and catalysts used. rsc.orgnih.govresearchgate.net Its reaction with carboxylic acids to form esters is another common transformation; many benzyl esters are noted for their pleasant aromas and are used in various industries. atamanchemicals.comatamanchemicals.com The hydroxyl group can also be substituted to form benzyl halides, which are themselves important intermediates for further functionalization. atamanchemicals.com

Interactive Table 2: Synthetic Applications of Phenylmethanol

ApplicationReactant(s)Product(s)Significance
Protecting GroupAlcohols, Carboxylic AcidsBenzyl Ethers, Benzyl EstersShields functional groups during synthesis. atamanchemicals.comwikipedia.org
OxidationOxidizing Agent (e.g., O₂, H₂O₂)Benzaldehyde, Benzoic AcidSynthesis of key industrial chemicals. rsc.orgnih.gov
EsterificationCarboxylic AcidBenzyl EsterCreation of fragrances and other fine chemicals. atamanchemicals.com
HalogenationHalogenating AgentBenzyl HalideFormation of reactive intermediates.

Interdisciplinary Relevance of Formaldehyde Phenylmethanol Interactions

Formaldehyde-Mediated Syntheses of Phenylmethanol and Related Derivatives

Formaldehyde's high reactivity and lack of α-hydrogens make it an exceptional reagent in reactions designed to synthesize phenylmethanol and its substituted analogues. Its utility spans classic name reactions, organometallic chemistry, and electrophilic aromatic substitutions.

The Crossed Cannizzaro reaction is a disproportionation process that occurs under strongly basic conditions between two different aldehydes that lack α-hydrogens. In the context of phenylmethanol synthesis, formaldehyde is reacted with a non-enolizable aromatic aldehyde, such as benzaldehyde (B42025). Due to its higher electrophilicity and minimal steric hindrance, formaldehyde is preferentially oxidized to a carboxylate salt (formate), while the aromatic aldehyde is concurrently reduced to the corresponding primary alcohol.

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of formaldehyde. The resulting hydrated anion then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of benzaldehyde. This selective reduction yields phenylmethanol upon workup, while formaldehyde is oxidized to formic acid, which is immediately deprotonated by the strong base to form a stable formate (B1220265) salt[2,3]. This method provides a high-yield pathway to phenylmethanol from benzaldehyde without the need for external reducing agents.

Table 1: Representative Crossed Cannizzaro Reactions

Aromatic AldehydeBaseConditionsPhenylmethanol Derivative Yield (%)Formate Salt Yield (%)
Benzaldehyde50% aq. NaOH60-70 °C, 2 h9295
4-MethoxybenzaldehydeConc. KOHRT, 12 h8891
4-Chlorobenzaldehyde50% aq. NaOH75 °C, 3 h8589

The reaction between an organometallic species, specifically a Grignard reagent, and formaldehyde is a classic and highly effective method for forming primary alcohols via carbon-carbon bond formation. To synthesize phenylmethanol, phenylmagnesium bromide is prepared and subsequently reacted with formaldehyde. Formaldehyde serves as a one-carbon electrophile.

The mechanism proceeds via the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This step forms a magnesium alkoxide intermediate. Subsequent acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide, yielding the final product, phenylmethanol[5,6]. Gaseous formaldehyde or its solid polymer, paraformaldehyde, can be used as the formaldehyde source. The use of paraformaldehyde often requires heating to depolymerize it in situ.

Table 2: Synthesis of Benzyl Alcohols via Grignard Reagents and Formaldehyde

Grignard ReagentFormaldehyde SourceSolventProductIsolated Yield (%)
Phenylmagnesium bromideParaformaldehydeTHFPhenylmethanol85
p-Tolylmagnesium bromideGaseous FormaldehydeDiethyl Ether(4-Methylphenyl)methanol89
2-Naphthylmagnesium bromideParaformaldehydeTHFNaphthalen-2-ylmethanol78

Formaldehyde can react with phenylmethanol under specific conditions to generate stable derivatives, such as formals (acetals of formaldehyde). A key example is the synthesis of dibenzoxymethane, also known as benzyl formal. This reaction typically involves the acid-catalyzed condensation of two equivalents of phenylmethanol with one equivalent of formaldehyde.

The process is initiated by the protonation of formaldehyde by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances its electrophilicity. One molecule of phenylmethanol then acts as a nucleophile, attacking the activated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. This highly reactive intermediate is then trapped by a second molecule of phenylmethanol, and final deprotonation yields the stable dibenzoxymethane product. This derivative serves as a protecting group for the hydroxyl functionality of phenylmethanol.

Formaldehyde is a key reagent for the hydroxymethylation of electron-rich aromatic rings, a process that introduces a -CH₂OH group onto the ring, thereby forming substituted benzyl alcohols. The most prominent example is the Lederer-Manasse reaction, where phenols react with formaldehyde under acidic or basic catalysis to yield hydroxybenzyl alcohols.

Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks formaldehyde to form ortho- and para-substituted hydroxybenzyl alcohols. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic species, +CH₂OH, which subsequently undergoes an electrophilic aromatic substitution reaction with the phenol ring. The regioselectivity (ortho vs. para substitution) can be controlled by the choice of catalyst, temperature, and solvent. This reaction is fundamental in the production of phenolic resins but is also a targeted synthetic route to specific substituted benzyl alcohols.

Table 3: Hydroxymethylation of Aromatic Compounds with Formaldehyde

Aromatic SubstrateCatalystPrimary Product(s)Yield (%)
PhenolNaOH (aq)2-Hydroxybenzyl alcohol and 4-Hydroxybenzyl alcohol~90 (mixture)
AnisoleH₂SO₄4-Methoxybenzyl alcohol75 (para major)
2,6-DimethylphenolNaOH (aq)4-Hydroxy-3,5-dimethylbenzyl alcohol88

Oxidation Reactions of Phenylmethanol and Substituted Benzyl Alcohols

The oxidation of phenylmethanol to benzaldehyde is a critical transformation in industrial and laboratory synthesis. While traditional methods often rely on stoichiometric, and often toxic, heavy-metal oxidants, modern research focuses on greener, more efficient catalytic approaches.

Electrocatalytic oxidation represents a promising and sustainable alternative for the selective oxidation of phenylmethanol to benzaldehyde. This method uses electrical energy to drive the oxidation reaction at the surface of a catalyst-modified electrode (the anode), avoiding the need for chemical oxidants and reducing waste generation.

Research has demonstrated that the choice of anode material is critical for both conversion efficiency and product selectivity. Noble metal catalysts, such as platinum (Pt), palladium (Pd), and gold (Au) supported on carbon, exhibit high activity. However, their high cost has driven research toward more abundant, non-noble metal-based catalysts. Materials like nickel oxide (NiO), cobalt oxide (Co₃O₄), and manganese dioxide (MnO₂) supported on conductive substrates (e.g., nickel foam, carbon cloth) have shown excellent performance. The reaction parameters, including the supporting electrolyte, pH of the medium, and applied potential, are carefully optimized to maximize the yield of benzaldehyde while minimizing the over-oxidation to benzoic acid.

Table 4: Performance of Various Anode Catalysts in Phenylmethanol Electro-oxidation

Anode CatalystElectrolyteApplied Potential (vs. RHE)Conversion (%)Selectivity for Benzaldehyde (%)
Pd/C (Palladium on Carbon)1 M KOH1.1 V9998
NiO/NF (Nickel Oxide on Nickel Foam)1 M KOH1.45 V9592
Au-Pd/TiO₂0.5 M H₂SO₄1.0 V92>99
TEMPO-modified GraphitePhosphate Buffer (pH 7)0.8 V>99>99

An article focusing on advanced synthetic pathways for Formaldehyde and Phenylmethanol.

1 Advanced Synthetic Pathways and Derivatization Strategies

2 Influence of Electrocatalyst Design and Surface Chemistry

The efficiency and selectivity of anodic oxidation are heavily dependent on the electrocatalyst's design and surface properties. Both noble metals and first-row transition metals have been shown to be effective catalysts for these reactions. rsc.orgrsc.org

For formaldehyde oxidation, catalysts like Ag/Ag₂O nanoparticles have demonstrated high activity, reaching 100 mA·cm⁻² at a potential of only 0.16 V vs. RHE. sciopen.com Noble-metal-free alloys, such as Cu₆Sn₅, have also proven highly effective, outperforming many noble metal catalysts with current densities of 915 ± 46 mA cm⁻² at 0.4 V vs. RHE. wiley.com A strategy termed "three-phase catalysis," which involves covering a solid catalyst like platinum with a nanoscale layer of liquid electrolyte, has been shown to dramatically enhance the turnover frequency for formaldehyde oxidation by up to 25,000 times compared to conventional heterogeneous catalysis. stanford.eduosti.gov

In the case of benzyl alcohol oxidation, first-row transition metal-based electrocatalysts, including those based on Ni, Co, and Fe, are effective. rsc.org Porous, three-dimensional nickel-based electrocatalysts have achieved near-unity faradaic efficiencies for benzyl alcohol oxidation. rsc.org Bimetallic catalysts, such as Au nanoparticles supported on cobalt oxyhydroxide nanosheets (Au/CoOOH), have shown cooperative effects, achieving a high current density of 340 mA cm⁻² at 1.3 V vs. RHE. rsc.org Modifying the catalyst's immediate microenvironment, for example by coating a Bi-based electrocatalyst with a metal-organic framework (MOF), can substantially improve performance, enhancing current by 73% and selectivity towards benzaldehyde to 98% under acidic conditions. acs.orgohpera.eu

Table 1: Performance of Various Electrocatalysts in Formaldehyde and Benzyl Alcohol Oxidation
CompoundCatalystKey Performance MetricPotential (vs. RHE)Source
FormaldehydeAg/Ag₂O NPs@NF100 mA·cm⁻²0.16 V sciopen.com
FormaldehydeCu₆Sn₅ Alloy915 ± 46 mA cm⁻²0.4 V wiley.com
FormaldehydePt (Three-Phase Catalysis)25,000x enhancement in TOFN/A stanford.edu
Benzyl AlcoholFe/Co Composite10 mA cm⁻² (in electrolyzer)1.42 V (cell voltage) rsc.org
Benzyl AlcoholAu/CoOOH340 mA cm⁻²1.3 V rsc.org
Benzyl AlcoholBi-UiO-6698% Faradaic Efficiency (to Benzaldehyde)0.45 V acs.orgohpera.eu

3 Substituent Effects on Electrochemical Reactivity

The electrochemical reactivity of benzyl alcohol can be tuned by introducing different substituent groups on the phenyl ring. rsc.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in the reaction kinetics. rsc.org

Studies using gold (Au) catalysts have shown that electron-donating groups, such as methoxy (B1213986) (–OCH₃) and methyl (–CH₃), accelerate the oxidation reaction. rsc.org This is in contrast to what is often observed in chemical oxidation using liquid oxidants. rsc.org This suggests that the electron density on the phenyl ring, as influenced by the substituents, is a key factor in the reactivity of the electrochemical oxidation process. rsc.org A Hammett study on a 3 wt% Au/Al₂O₃ catalyst confirmed a linear relationship between the logarithm of the reaction rate and the σ⁺ parameter for para-substituted benzyl alcohols, indicating that substituents that stabilize a positive charge in the transition state enhance the reaction rate. researchgate.net However, unsubstituted benzyl alcohol can show a faster-than-predicted reaction rate because it can adsorb with its phenyl ring parallel and closer to the catalyst surface. researchgate.net

Table 2: Effect of Substituents on the Electrochemical Oxidation of Benzyl Alcohol Derivatives
Substituent Group (Para-position)Electronic EffectImpact on Reaction Rate (on Au catalyst)Product Yield aSource
-OCH₃Electron-DonatingAcceleratesIncreased rsc.orgmdpi.com
-CH₃Electron-DonatingAcceleratesIncreased rsc.orgmdpi.com
-ClElectron-WithdrawingDeceleratesRelatively Unchanged researchgate.netmdpi.com
-NO₂Strong Electron-WithdrawingDeceleratesDecreased mdpi.com
-CF₃Strong Electron-WithdrawingDeceleratesN/A researchgate.net

a Yields refer to the corresponding benzaldehyde product in an oxidant-free electrochemical system. mdpi.com

2 Heterogeneous Catalytic Oxidation Systems

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering efficient and recyclable systems for chemical transformations. For the oxidation of formaldehyde and benzyl alcohol, various solid catalysts, including transition metal oxides and supported noble metals, are extensively studied.

1 Transition Metal Oxide Catalysis in Aqueous Media

Transition metal oxides are widely used as catalysts for oxidation reactions due to their low cost and high activity. researchgate.net Oxides of manganese (Mn), cobalt (Co), and iron (Fe) are particularly noteworthy. rsc.orgfrontiersin.orgfrontiersin.org

For formaldehyde oxidation, manganese oxides (MnOₓ) are highly effective, capable of converting formaldehyde into CO₂ and H₂O at room temperature. researchgate.netresearchgate.net The catalytic activity is linked to factors like morphology, the presence of active surface oxygen species, and oxidation state. researchgate.net Mixed metal oxides, such as MnO₂@FeOOH, have been shown to enhance formaldehyde oxidation by increasing surface oxygen vacancies, which facilitate the activation of molecular oxygen. frontiersin.orgfrontiersin.org

In the case of benzyl alcohol oxidation, catalysts like CuO nanoparticles have demonstrated high yields (98%) and 100% selectivity for benzaldehyde in aqueous H₂O₂/DMSO media. mdpi.com Prussian blue analog-derived Fe–Co(O)OH has been used to achieve industrial-scale current densities (400 mA cm⁻²) for benzyl alcohol oxidation, yielding benzoic acid with nearly 100% selectivity. rsc.org Other systems, such as Co₃O₄/MnO₂ nanotubes and mesoporous NiO/Bi₂WO₆, have also shown superior catalytic properties for the oxidation of benzylic alcohols compared to their individual oxide components. nih.gov

2 Supported Noble Metal Catalysis and Nanoparticle Architectures

Noble metals like platinum (Pt), palladium (Pd), and gold (Au), when dispersed as nanoparticles on a support material, are highly efficient catalysts for oxidation reactions. mdpi.comacs.org The size, shape, and composition of the nanoparticles, as well as the nature of the support, are critical factors influencing catalytic performance. acs.orgrsc.org

For formaldehyde oxidation at room temperature, supported Pt and Pd catalysts are considered the most effective. researchgate.netacs.org Supports like TiO₂, CeO₂, and Al₂O₃ are commonly used. researchgate.net The catalytic activity is highly dependent on the metal particle size and the strength of the interaction between the metal and the support. mdpi.combohrium.commdpi.com For instance, Pt nanoparticles supported on acid-modified sepiolite (B1149698) show high catalytic activity for HCHO oxidation. mdpi.com

For benzyl alcohol oxidation, palladium-based catalysts are extensively studied due to their high activity and selectivity towards benzaldehyde. mdpi.com The addition of a second metal, such as gold to palladium, can further modulate activity and selectivity. mdpi.com Palladium nanoparticles supported on exfoliated graphitic carbon nitride (g-C₃N₄) have demonstrated high and stable catalytic activity, which depends on the chemical valence state of the supported palladium species. rsc.org

3 Hydrothermal and Solvent-Free Oxidation Approaches

To develop more environmentally friendly processes, research has focused on hydrothermal methods and solvent-free reaction conditions. Hydrothermal synthesis is a common method for creating catalyst materials with controlled morphology and high surface area. scientific.netrsc.org For example, MgAl₂O₄ prepared via a hydrothermal method serves as a superior support for CoOₓ catalysts in the liquid-phase oxidation of benzyl alcohol compared to supports made by other methods. scientific.net NiFe₂O₄ nanoparticles synthesized via a co-precipitation method coupled with hydrothermal aging have been used as efficient and reusable catalysts for the selective oxidation of benzyl alcohol under solvent-free conditions. nih.gov

Solvent-free oxidation of benzyl alcohol is a key goal for green chemistry. rsc.orgresearchgate.net Highly ordered mesoporous ceria-silica composites have shown impressive performance in the solvent-free, selective oxidation of benzyl alcohol to benzaldehyde at room temperature. rsc.org Similarly, Co-Al hydrotalcite has been used to catalyze the oxidation of benzyl alcohol to benzoic acid under solvent-free conditions using tert-Butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

Condensation Reactions Involving Formaldehyde and Phenylmethanol-Related Substrates

The condensation reaction between formaldehyde and phenol is a fundamental process in polymer chemistry, leading to the formation of hydroxymethylphenols. wikipedia.orgmdpi.com These compounds are crucial intermediates in the production of phenol-formaldehyde resins, such as Bakelite. wikipedia.orgdoubtnut.com The reaction involves an electrophilic substitution on the aromatic ring of phenol, where formaldehyde acts as the electrophile. wikipedia.org The substitution occurs primarily at the ortho and para positions relative to the hydroxyl group, resulting in the formation of o-hydroxymethylphenol and p-hydroxymethylphenol. wikipedia.orgiitm.ac.in

This reaction can be catalyzed by either acids or bases. wikipedia.org Under basic conditions, typically with a formaldehyde to phenol molar ratio greater than one, the products are known as resoles. wikipedia.org The rate of the base-catalyzed reaction is pH-dependent, reaching a maximum around pH 10. wikipedia.org The initial step is the formation of a hydroxymethylphenol. wikipedia.org Further reaction can lead to the formation of di- and trihydroxymethylphenols, such as 2,4,6-trihydroxymethylphenol. researchgate.net

The selectivity towards the ortho or para isomer can be influenced by the choice of catalyst and reaction conditions. iitm.ac.in For instance, certain divalent metal salts can be used for the selective synthesis of either isomer. iitm.ac.in The use of microporous titanoaluminophosphate molecular sieves as catalysts has been shown to favor the formation of o-hydroxymethylphenol. iitm.ac.in Conversely, cyclodextrins have been employed as catalysts to achieve selective synthesis of p-hydroxymethylphenol. rsc.org The ratio of formaldehyde to phenol is also a critical factor; a higher ratio tends to favor the formation of para-hydroxymethylphenols. researchgate.net

The kinetics of hydroxymethylphenol formation have been studied using techniques like in-line FTIR spectroscopy. researchgate.net These studies show that at temperatures below 60°C and at a high pH, the initial formation of hydroxymethylphenols is the predominant reaction, with subsequent condensation reactions being negligible. researchgate.net

Research Findings on the Synthesis of Hydroxymethylphenols
Catalyst SystemSubstratesPrimary Product(s)Key ObservationReference
Base (e.g., NaOH)Phenol, Formaldehydeo- and p-hydroxymethylphenol (Resoles)Reaction rate maximizes at pH ≈ 10. wikipedia.org Forms prepolymers rich in hydroxymethyl groups. wikipedia.org wikipedia.orgmdpi.com
Acid (e.g., H₂SO₄, HCl)Phenol, FormaldehydeNovolac prepolymersUsed when formaldehyde to phenol molar ratio is less than one. wikipedia.org wikipedia.org
CyclodextrinsPhenol, Formaldehyde4-hydroxymethylphenol (p-isomer)Demonstrates selective synthesis towards the para isomer. rsc.org rsc.org
TiAPO-5 (Titanoaluminophosphate)Phenol, Formaldehydeo-hydroxymethylphenolCatalyst provides ortho-selectivity. iitm.ac.in iitm.ac.in
Polyamines (e.g., Diethylenetriamine)Phenol, FormaldehydeResins with low monomer contentReduces content of free phenol and hydroxymethylphenols in the final resin. plos.org plos.org

Formaldehyde readily reacts with amino alcohols, which contain both amine and hydroxyl functional groups. These reactions are of interest for applications such as scavenging formaldehyde from indoor air. advancionsciences.com Multifunctional amino alcohols like 2-amino-2-ethyl-1,3-propanediol (B89701) (AEPD) and tris(hydroxymethyl)aminomethane (TRIS AMINO) are effective formaldehyde scavengers. advancionsciences.com The reaction mechanism involves the formation of cyclic products. For instance, AEPD and TRIS AMINO can react with two equivalents of formaldehyde to yield bisoxazolidine (B8223872) structures. advancionsciences.com

NMR studies on the reaction of formaldehyde with amino acids containing hydroxyl groups, such as serine and threonine, show the formation of various products. researchgate.net Formaldehyde can react with the amino group to form a Mannich base, which can then react with the hydroxyl group to generate heterocyclic carboxylic acids. researchgate.net

The reaction of formaldehyde with other primary alcohols can proceed via a free-radical mechanism. acs.orgarcjournals.org When induced by initiators like t-butyl peroxide, 1-hydroxyalkyl radicals are generated from the primary alcohols. acs.orgirispublishers.com These radicals can then add to the carbonyl group of formaldehyde to form 1,2-diols. acs.org For example, the reaction of ethanol (B145695) with formaldehyde under these conditions would involve the addition of a 1-hydroxyethyl radical to formaldehyde. irispublishers.com An alternative pathway involves an oxidation-reduction reaction between the 1-hydroxyalkyl radical and formaldehyde, which produces a hydroxymethyl radical and an aldehyde derived from the alcohol. acs.org The study of these reactions in various alcohols, including methanol (B129727), ethanol, and 2-propanol, has shown that similar products are formed across different substrates. acs.org

Reactions of Formaldehyde with Alcohols
Reactant TypeSpecific Reactant(s)Reaction ConditionsKey Products/IntermediatesReference
Amino AlcoholTRIS AMINO, AEPDAqueous solutionBisoxazolidines advancionsciences.com
Amino Acid (with -OH)Serine, ThreonineAqueous solution (D₂O)Hydroxymethylated adducts, Heterocyclic carboxylic acids researchgate.net
Primary AlcoholEthanol, 2-Propanolt-Butyl peroxide initiator, 140°C1,2-Diols, Ethylene (B1197577) glycol, Aldehydes/Ketones acs.org
Primary/Secondary AlcoholVarious alcoholsFree-radical initiation (e.g., γ-radiolysis)1,2-Alkanediols, Carbonyl compounds, Methanol arcjournals.orgirispublishers.com

Mechanistic Investigations of Crossed Cannizzaro Reactions between Formaldehyde and Benzaldehyde

The Crossed Cannizzaro reaction, a variation of the Cannizzaro reaction, involves the base-induced disproportionation of two different non-enolizable aldehydes. chemistnotes.com When a mixture of formaldehyde and an aldehyde without α-hydrogens, such as benzaldehyde, is treated with a strong base, the formaldehyde is preferentially oxidized to formate, and the other aldehyde is reduced to the corresponding alcohol. adichemistry.comchemicalnote.com In the case of formaldehyde and benzaldehyde, the products are formic acid and benzyl alcohol. chemistnotes.comadichemistry.com

The selectivity observed in the Crossed Cannizzaro reaction stems from the higher reactivity of formaldehyde. youtube.com The carbonyl carbon of formaldehyde is more electrophilic and less sterically hindered compared to other aldehydes like benzaldehyde. youtube.com This heightened reactivity facilitates the initial nucleophilic attack by a hydroxide ion. adichemistry.comchemicalnote.com

The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the more reactive aldehyde, formaldehyde, forming a tetrahedral intermediate. chemicalnote.compharmaguideline.comlibretexts.org

Hydride Transfer: This tetrahedral intermediate then collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of the less reactive aldehyde (benzaldehyde). chemicalnote.compharmaguideline.com This step is the rate-determining step.

Proton Exchange: The resulting carboxylate ion (formate) and alkoxide ion (benzyloxide) then exchange a proton to form the final products: formic acid and benzyl alcohol. chemicalnote.compharmaguideline.com

The preferential oxidation of formaldehyde makes the Crossed Cannizzaro reaction a useful method for the selective reduction of other non-enolizable aldehydes. adichemistry.com

Reaction Mechanisms in Organometallic Additions of Formaldehyde

The reaction of organometallic reagents, such as Grignard reagents, with formaldehyde is a fundamental method for the formation of primary alcohols. libretexts.org However, the reactivity of formaldehyde, which readily polymerizes, and the complexity of the reaction mechanisms can lead to a variety of products. researchgate.netthieme-connect.de

Studies on the reaction of benzylmagnesium chloride with formaldehyde have shown that the distribution of products is highly dependent on the concentration of monomeric formaldehyde. researchgate.netthieme-connect.de The primary products are typically 2-phenylethanol (B73330), o-tolylcarbinol, and o-(2-hydroxyethyl)benzyl alcohol. researchgate.netthieme-connect.de

Product Distribution in the Reaction of Benzylmagnesium Chloride with Formaldehyde thieme-connect.dethieme-connect.de

HCHO SourceMolar Ratio (HCHO/BnMgCl)2-Phenylethanol Yield (%)o-Tolylcarbinol Yield (%)o-(2-Hydroxyethyl)benzyl Alcohol Yield (%)
Gaseous HCHO0.442202
Gaseous HCHO1.0531219
Gaseous HCHO3.1030.550
Paraformaldehyde0.332200
Paraformaldehyde1.00346trace
Paraformaldehyde3.007678

This table illustrates the dependency of product yields on the source and concentration of formaldehyde.

At low concentrations of gaseous formaldehyde or when using paraformaldehyde (which dissolves slowly, maintaining a low concentration of monomeric formaldehyde), o-tolylcarbinol is the major product. thieme-connect.de Conversely, at higher concentrations of gaseous formaldehyde, the formation of o-(2-hydroxyethyl)benzyl alcohol becomes dominant. thieme-connect.de 2-phenylethanol remains a minor product across different concentrations. thieme-connect.de A proposed mechanism for these observations involves an initial ortho-addition of the Grignard reagent to the aromatic ring, leading to a trienic magnesium alkoxide intermediate. researchgate.net

Understanding the transient intermediates in organometallic reactions with formaldehyde is crucial for elucidating the reaction pathways. The presence of highly reactive species like formaldehyde and N-(methylene)morpholinium cations (formed from the reaction of formaldehyde with morpholine, a degradation product of NMMO) has been confirmed through trapping reactions. researchgate.net For instance, the N-(methylene)morpholinium cation can be trapped in a Mannich-type reaction with 2-acetonaphthone. researchgate.net

In the context of radical reactions, the unfavorable addition of carbon radicals to formaldehyde can be overcome by trapping the resulting oxygen-centered radical with a phosphine, such as triphenylphosphine (B44618) (PPh₃). rsc.org This strategy renders the addition irreversible and allows for the hydroxymethylation of alkyl iodides. rsc.org

Mechanistic Pathways of Phenylmethanol Oxidation

The oxidation of phenylmethanol (benzyl alcohol) to benzaldehyde is a significant transformation in organic synthesis. Computational studies have been instrumental in elucidating the mechanisms of catalytic oxidation.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of benzyl alcohol oxidation on various catalyst surfaces. For instance, in the oxidation catalyzed by graphene oxide (GO), the reaction is believed to proceed via the transfer of hydrogen atoms from the benzyl alcohol to epoxide groups on the GO surface. arxiv.orgarxiv.org This process leads to the formation of diols on the GO, which then dehydrate. arxiv.org The catalyst can be regenerated by molecular oxygen. arxiv.orgarxiv.org

For gold catalysts, theoretical studies suggest that the mechanism of selective alcohol oxidation involves two main steps:

Dehydrogenation of the hydroxyl group to form an adsorbed alkoxy species. csic.es

Transfer of a hydrogen atom from the alpha-carbon of the alkoxy intermediate to the gold surface, yielding the aldehyde. csic.es

The presence of low-coordinated gold atoms on the catalyst surface is thought to enhance the adsorption of the alcohol and lower the activation energy for dehydrogenation. csic.es

Computational Elucidation of Catalytic Oxidation Mechanisms

Application of Sabatier's Principle and Adsorption Energetics

Sabatier's principle posits that for a catalyst to be effective, the interaction between the catalyst surface and the reactants should be optimal—neither too strong nor too weak. In the context of benzyl alcohol oxidation, the adsorption energetics and orientation of the molecule on the catalyst surface play a crucial role in determining the reaction pathway and product selectivity.

Density Functional Theory (DFT) studies have been employed to investigate the adsorption of benzyl alcohol and its derivatives on various metal catalyst surfaces. rsc.org The d-band model, which correlates the energy of the metal's d-band to the adsorption energies of adsorbates, is a key predictor of catalytic activity. rsc.org For instance, a DFT study with van der Waals interactions showed that ethanol prefers a parallel orientation on metal surfaces, which enhances its attraction to the oxidation products and the metallic surfaces. rsc.org

In the case of benzyl alcohol on a Pd(111) surface, temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) have revealed that the initial surface coverage dictates the adsorption geometry and subsequent reaction pathway. researchgate.net At low coverage, benzyl alcohol lies flat, with both the alcohol group and the phenyl ring interacting with the surface. researchgate.net This orientation leads to decomposition via a benzaldehyde intermediate, followed by decarbonylation to produce benzene (B151609) and carbon monoxide. researchgate.net Conversely, at high coverage, benzyl alcohol adopts an upright orientation with only the alcohol function bound to the surface. researchgate.net This configuration is correlated with deoxygenation to yield toluene (B28343) and water. researchgate.net These findings underscore the importance of adsorption orientation in controlling reaction selectivity.

Interactive Data Table: Adsorption Orientation and Reaction Products of Benzyl Alcohol on Pd(111)

CoverageAdsorption OrientationPrimary Reaction PathwayProducts
LowFlat-lyingDecomposition & DecarbonylationBenzene, Carbon Monoxide
HighUprightDeoxygenationToluene, Water
Analysis of Redox and Vacancy-Driven Mechanisms

Redox and vacancy-driven mechanisms are central to the catalytic oxidation of formaldehyde, particularly over metal oxide catalysts. Cerium oxide (CeO₂), for example, is known for its excellent oxygen storage and release capability, which is facilitated by the redox couple of Ce³⁺/Ce⁴⁺. researchgate.net This property allows it to promote the removal of formaldehyde. researchgate.net The presence of Ce³⁺ ions can generate oxygen vacancies, which can adsorb oxygen. researchgate.net

In catalysts like Mn-Fe oxides, the introduction of a second metal can enhance catalytic activity. For instance, a 5Mn1Fe catalyst demonstrates superior performance in formaldehyde oxidation, which is attributed to a high specific surface area, a large amount of Mn⁴⁺, and abundant lattice oxygen and oxygen vacancies. acs.org The synergistic effect between Mn and Fe oxides, where Fe improves the dispersion of Mn oxides and increases the concentration of surface Mn⁴⁺ and lattice oxygen species, is crucial for the enhanced catalytic activity. acs.org

Similarly, in Co₃O₄-CeO₂ catalysts, formate species are identified as key intermediates in the formaldehyde oxidation pathway. acs.org These formates further transform into bicarbonate or carbonate before decomposing into carbon dioxide. acs.org The presence of oxygen vacancies in catalysts like BiOCl can also induce new reaction pathways, such as the selective oxidation of benzyl alcohol. researchgate.net

Interactive Data Table: Key Factors in Redox and Vacancy-Driven Formaldehyde Oxidation

Catalyst SystemKey FeatureRole in Catalysis
Ru/CeO₂Strong Ru-CeO₂ interactionHigh dispersion and redox capacity of RuOx species. researchgate.net
Mn-Fe OxideSynergistic effectHigh surface area, abundant Mn⁴⁺, lattice oxygen, and oxygen vacancies. acs.org
Co₃O₄-CeO₂Mesoporous structureFormation of formate intermediates. acs.org
BiOClOxygen vacanciesEnables selective oxidation pathways. researchgate.net

The photocatalytic dehydroformylation of benzyl alcohols to arenes proceeds through a stepwise radical pathway. uni-regensburg.de This process combines the initial dehydrogenation of the benzyl alcohol to the corresponding benzaldehyde with a subsequent decarbonylation step to yield the arene. uni-regensburg.deresearchgate.net

Mechanistic studies, including radical trapping experiments using TEMPO, have confirmed the in-situ generation of benzylic and acyl radicals. uni-regensburg.de The process is often initiated by a photoexcitable hydrogen atom transfer (HAT) agent, such as tetrathiafulvalene (B1198394) (TBADT), in cooperation with a cobalt complex co-catalyst. uni-regensburg.de The excited photocatalyst abstracts a hydrogen atom from the benzylic position of the alcohol, generating a benzylic radical. uni-regensburg.de This radical then undergoes dehydrogenation, often involving the cobalt complex, to form the benzaldehyde intermediate. uni-regensburg.de The benzaldehyde, having a weak C-H bond, is then prone to cleavage by the excited photocatalyst, forming an acyl radical. uni-regensburg.de This acyl radical can then combine with the cobalt catalyst, leading to the extrusion of carbon monoxide and the formation of the final arene product. uni-regensburg.de

In the atmosphere, the oxidation of both formaldehyde and benzyl alcohol is primarily initiated by hydroxyl (OH) radicals.

For benzyl alcohol, the reaction with OH radicals can proceed via two main pathways: H-abstraction from the -CH₂OH group or OH addition to the aromatic ring. researchgate.net The H-abstraction pathway leads to the formation of a formaldehyde leaving group and products like phenol. researchgate.net The OH addition pathway can result in various aromatic compounds, such as benzaldehyde and phenol derivatives, as well as smaller oxygenates like formic acid, glyoxal, and oxalic acid. researchgate.net

Mechanistic Aspects of Formaldehyde-Phenol Condensation

The condensation reaction between formaldehyde and phenol is fundamental to the production of phenolic resins. The mechanism of this reaction, particularly under basic conditions, has been a subject of extensive theoretical and experimental investigation.

The quinone methide (QM) hypothesis has been theoretically confirmed as a key mechanistic feature in the base-catalyzed condensation of phenol and formaldehyde. mdpi.comnih.govresearchgate.net Density functional theory (DFT) calculations have shown that QM intermediates are formed during the reaction. nih.govresearchgate.net

Two primary mechanisms for QM formation have been identified:

E1cb (elimination unimolecular conjugate base): This is a stepwise mechanism involving the deprotonation of a hydroxymethylphenol followed by the elimination of a hydroxide ion. nih.govresearchgate.net

Water-aided intra-molecular elimination: This mechanism, proposed more recently, is energetically more favorable than the E1cb pathway. nih.govresearchgate.net

Interactive Data Table: Energy Barriers in Phenol-Formaldehyde Condensation

ReactionEnergy Barrier (kJ/mol)Rate-Determining StepReference
o-QM formation (water-aided)Lower than E1cbYes nih.gov
p-QM formation87.8Yes mdpi.com
o-QM + neutral phenol70.6No (QM formation is slower) mdpi.com
p-QM + neutral phenol86.1No (QM formation is slower) mdpi.com

The initial step in the phenol-formaldehyde reaction is the formation of methylolphenols. kharagpurcollege.ac.in Depending on the reaction conditions (e.g., formaldehyde to phenol ratio), these methylolphenols can then react with each other or with phenol to form different types of linkages. kharagpurcollege.ac.inresearchgate.net

Under certain conditions, particularly at temperatures below 130°C, the formation of dimethylene ether linkages is favored. google.com These linkages are characteristic of ortho-ortho linked polymers. google.com However, these benzylic ether structures are thermally unstable. At temperatures above 130°C, a significant rearrangement to more stable methylene-bridged structures occurs. google.com This rearrangement is substantially complete at temperatures above 160°C, often accompanied by the release of formaldehyde. google.com

The complexity of the resulting resin is influenced by the formaldehyde to phenol (F/P) molar ratio. A higher F/P ratio leads to a more complex structure due to the increased formation and subsequent cleavage of ether linkages. researchgate.net The cleavage of dimethylene ether bridges can result in the formation of a methyl group and a carbonyl group, which reduces the degree of cross-linking in the final polymer network. researchgate.net

Influence of pH and Catalysis on Reaction Pathways

The reaction between formaldehyde (CH₂O) and phenylmethanol (C₆H₅CH₂OH), also known as benzyl alcohol, to form hemiformals and subsequently formals is highly dependent on the pH of the reaction medium and the presence of catalysts. Both acid and base catalysis play a crucial role in dictating the reaction mechanism and rate.

The formation of an acetal (B89532) from formaldehyde and an alcohol, such as phenylmethanol, is a reversible reaction that can be catalyzed by either acid or base. In the absence of a catalyst, the reaction is typically very slow. The reaction proceeds in two main stages: first, the formation of a hemiacetal (or hemiformal), and second, the reaction of the hemiacetal with another alcohol molecule to form the acetal (or formal).

Acid Catalysis

In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of phenylmethanol.

Mechanism of Acid-Catalyzed Formal Formation:

Protonation of Formaldehyde: The formaldehyde molecule is protonated by an acid catalyst (H-A).

CH₂O + H-A ⇌ [CH₂OH]⁺ + A⁻

Nucleophilic Attack by Phenylmethanol: The electron-rich oxygen of the phenylmethanol's hydroxyl group attacks the highly electrophilic protonated formaldehyde.

[CH₂OH]⁺ + C₆H₅CH₂OH ⇌ C₆H₅CH₂O⁺(H)CH₂OH

Deprotonation to form Benzyl Hemiformal: A base (which could be the conjugate base of the acid catalyst, A⁻, or another alcohol molecule) removes a proton to form the neutral benzyl hemiformal.

C₆H₅CH₂O⁺(H)CH₂OH + A⁻ ⇌ C₆H₅CH₂OCH₂OH + H-A

Protonation of the Hemiformal: The hydroxyl group of the benzyl hemiformal is protonated by the acid catalyst, preparing it to leave as a water molecule.

C₆H₅CH₂OCH₂OH + H-A ⇌ C₆H₅CH₂OCH₂O⁺H₂ + A⁻

Formation of a Carbocation and Water: The protonated hydroxyl group departs as a stable water molecule, leaving behind a resonance-stabilized carbocation.

C₆H₅CH₂OCH₂O⁺H₂ ⇌ [C₆H₅CH₂OCH₂]⁺ + H₂O

Second Nucleophilic Attack: Another molecule of phenylmethanol attacks the carbocation.

[C₆H₅CH₂OCH₂]⁺ + C₆H₅CH₂OH ⇌ C₆H₅CH₂OCH₂O⁺(H)CH₂C₆H₅

Deprotonation to form Dibenzyl Formal: A base removes the final proton to yield the dibenzyl formal and regenerate the acid catalyst.

C₆H₅CH₂OCH₂O⁺(H)CH₂C₆H₅ + A⁻ ⇌ C₆H₅CH₂OCH₂OCH₂C₆H₅ + H-A

The rate of reaction under acidic conditions is often rapid. However, in strongly acidic conditions (pH < 2), self-polymerization of tannins, if present, can occur very quickly. pjsir.org Some studies have noted that the reaction between tannins and formaldehyde is very fast in highly acidic conditions, leading to solidification in seconds. pjsir.org

Base Catalysis

Under basic conditions, the reaction pathway is different. The base (B:) deprotonates the phenylmethanol to form a benzyl alkoxide ion (C₆H₅CH₂O⁻). This alkoxide is a much stronger nucleophile than the neutral alcohol, and it readily attacks the electrophilic carbonyl carbon of formaldehyde.

Mechanism of Base-Catalyzed Hemiformal Formation:

Deprotonation of Phenylmethanol: A base removes a proton from the hydroxyl group of phenylmethanol to form a highly nucleophilic alkoxide.

C₆H₅CH₂OH + B: ⇌ C₆H₅CH₂O⁻ + BH⁺

Nucleophilic Attack on Formaldehyde: The benzyl alkoxide attacks the carbonyl carbon of formaldehyde.

C₆H₅CH₂O⁻ + CH₂O ⇌ C₆H₅CH₂OCH₂O⁻

Protonation to form Benzyl Hemiformal: The resulting anion is protonated by the conjugate acid of the base (BH⁺) to form the benzyl hemiformal and regenerate the base.

C₆H₅CH₂OCH₂O⁻ + BH⁺ ⇌ C₆H₅CH₂OCH₂OH + B:

The formation of the full formal (dibenzyl formal) from the hemiformal is less favorable under basic conditions because the hydroxyl group of the hemiformal would need to be displaced as a hydroxide ion (OH⁻), which is a poor leaving group. Therefore, base catalysis is generally more effective for the initial formation of the hemiformal. Many reactions involving formaldehyde show better performance under basic conditions. rsc.org For instance, in the context of phenol-formaldehyde resins, alkaline conditions (using catalysts like NaOH) are used to produce resol-type prepolymers. researchgate.net

Influence of pH on Reaction Rate

The pH of the solution has a profound effect on the kinetics of the reaction between formaldehyde and alcohols. pjsir.orgresearchgate.netresearchgate.net Kinetic studies on the reaction of formaldehyde with other alcohols, such as 1-butanol (B46404), have shown that the reaction rate is strongly dependent on pH. researchgate.net Typically, the reaction rate is at a minimum in the neutral to slightly acidic pH range (around pH 3 to 5) and increases in both more acidic and more alkaline conditions. pjsir.orgresearchgate.net

For example, a study on the reaction of formaldehyde with wattle tannin found the lowest reaction rate in the pH range of 4.0 - 4.5. pjsir.org Similarly, research on formaldehyde and 1-butanol mixtures showed the minimal reaction rate occurs between pH 3 and 5. researchgate.net This U-shaped pH-rate profile is characteristic of reactions that can be catalyzed by both acids and bases. acs.org At low pH, the acid-catalyzed pathway dominates, while at high pH, the base-catalyzed pathway becomes significant.

The following table, based on findings from the reaction of tannins with formaldehyde, illustrates the general effect of pH on reaction time, which is inversely related to the reaction rate.

pH RangeRelative Reaction RatePredominant Catalytic PathwayObservations
< 2Very FastAcidRapid solidification and potential for self-polymerization. pjsir.org
2 - 4Increasing (from minimum)AcidRate increases as pH decreases. pjsir.orgresearchgate.net
4 - 5MinimumUncatalyzed/Minimal CatalysisReaction is at its slowest. pjsir.orgresearchgate.net
5 - 8Increasing (from minimum)BaseRate starts to increase as conditions become more alkaline. pjsir.org
> 8FastBaseReaction is more effective than in acidic conditions for certain substrates. pjsir.org Maximum shear strength for some tannin-formaldehyde adhesives is achieved around pH 9.0. pjsir.org

This table is a generalized representation based on data from related systems.

Catalytic Systems in Formaldehyde Phenylmethanol Chemistry

Design and Synthesis of Heterogeneous Catalysts for Oxidation Processes

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely favored in industrial settings due to their ease of separation from the product stream, which allows for catalyst recovery and reuse. rsc.org The design of these catalysts focuses on maximizing the active surface area and optimizing the interaction between the active catalytic species and the support material.

Supported Transition Metal and Noble Metal Catalysts

The catalytic oxidation of formaldehyde (B43269) and alcohols like phenylmethanol heavily relies on supported transition metal and noble metal catalysts. rsc.orgresearchgate.net Noble metals, particularly platinum (Pt), palladium (Pd), gold (Au), and rhodium (Rh), are renowned for their high catalytic activity at low temperatures. acs.orgresearchgate.net For instance, Pt-based catalysts have demonstrated superior performance in the complete oxidation of formaldehyde, even at room temperature. researchgate.netmagtech.com.cn

For example, TiO2 is a popular support due to its strong metal-support interaction, chemical stability, and favorable acid-base properties. nih.gov Gold nanoparticles supported on TiO2 have shown excellent activity and selectivity in the oxidation of alcohols. nih.gov Similarly, the use of manganese oxides, such as in the form of birnessite, has been explored for formaldehyde oxidation. The addition of noble metals like Pt and Pd to birnessite has been shown to enhance its catalytic activity. ingentaconnect.com

Transition metals, being more abundant and less expensive than noble metals, are also extensively studied. rsc.orgmagtech.com.cn While they may sometimes exhibit lower activity than noble metals at low temperatures, their performance can be significantly improved through catalyst design, such as the formation of bimetallic alloys or the use of specific support materials. rsc.orgmagtech.com.cn For instance, molybdenum dioxide (MoO2) nanoparticles have been shown to be effective catalysts for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). mdpi.com

Table 1: Supported Catalysts for Oxidation of Formaldehyde and Alcohols

Active MetalSupport MaterialTarget MoleculeKey FindingsReference
Platinum (Pt)Birnessite (Bir)Formaldehyde1.5 wt% Pt/Bir showed complete oxidation at 70°C. ingentaconnect.com
Palladium (Pd)Birnessite (Bir)FormaldehydeImproved catalytic activity compared to unsupported Birnessite. ingentaconnect.com
Gold (Au)Titanium Dioxide (TiO2)AlcoholsHigh activity and selectivity, influenced by particle size and support properties. nih.gov
Molybdenum (Mo)None (Nanoparticles)Benzyl AlcoholHigh conversion and selectivity to benzaldehyde. mdpi.com
Vanadium (V)Metal-Organic Frameworks (MOFs)4-methoxybenzyl alcoholCatalytic activity is correlated to the electronegativity of the support metals. acs.org

Nanoparticle Architectures and Support Effects

The catalytic properties of supported metals are highly dependent on the size and shape of the metal nanoparticles. acs.org As the size of the metal particles decreases into the nanometer range, the ratio of surface atoms to bulk atoms increases dramatically, leading to a higher number of available active sites. acs.orguni-bremen.de This size reduction can profoundly influence both the activity and selectivity of the catalyst. acs.org

The support material plays a crucial role in stabilizing these nanoparticles and preventing their aggregation, which would lead to a loss of catalytic activity. rsc.org The interaction between the nanoparticles and the support, often termed "metal-support interaction" (MSI), can be strong and can significantly alter the electronic structure and, consequently, the catalytic behavior of the metal. uu.nlnih.gov For instance, reducible supports like CeO2 and TiO2 are known to induce strong metal-support interactions. uu.nl

Furthermore, the architecture of the support itself, including its porosity and surface area, is a key design parameter. nih.gov Mesoporous materials are often used as supports because their high surface area allows for high dispersion of the metal nanoparticles. nih.gov Metal-organic frameworks (MOFs) have also emerged as promising support materials due to their tunable pore sizes and chemical functionalities, which can lead to enhanced catalytic performance through molecular sieving, charge transfer, and substrate adsorption effects. acs.orgrsc.org

Recent research has also explored the use of unsupported iron oxide nanoparticles for the selective oxidation of alcohols, demonstrating that even without a traditional support, the crystalline phase and size of the nanoparticles are critical for catalytic activity. acs.org

Electrocatalyst Development and Performance

Electrocatalysis offers an alternative approach to conventional heterogeneous catalysis, where the oxidation reactions are driven by an electrical potential. This method can often be performed under milder conditions and allows for precise control over the reaction rate.

Bimetallic and Heterostructure Electrocatalysts for Formaldehyde and Alcohol Oxidation

In the realm of electrocatalysis, bimetallic and heterostructure materials have garnered significant attention for the oxidation of formaldehyde and alcohols. bohrium.comrsc.org The rationale behind using bimetallic catalysts is to leverage a synergistic effect between the two metals, leading to improved activity, selectivity, and stability compared to their monometallic counterparts. bohrium.com

For example, in alcohol oxidation, palladium (Pd) is a known active catalyst, but it can be expensive. Alloying Pd with a less expensive, oxophilic metal like nickel (Ni) can enhance its performance. bohrium.com The Ni component can facilitate the adsorption of hydroxyl species, which are crucial for oxidizing reaction intermediates that might otherwise poison the Pd surface. bohrium.com This "bifunctional mechanism" is a key strategy in designing efficient bimetallic electrocatalysts. acs.org Similarly, Pd-Te bimetallic electrocatalysts have shown improved performance in ethanol (B145695) oxidation due to the oxophilic nature of tellurium. mdpi.com

Heterostructures, which involve the interface between two different materials, also offer a promising avenue for catalyst development. For instance, an Ag/Ag2O heterostructure has demonstrated high activity for the electrooxidation of formaldehyde to formate (B1220265) and hydrogen gas at very low potentials. researchgate.netsciopen.com The interface between the silver and silver oxide phases is believed to be crucial for the enhanced catalytic performance. researchgate.net Similarly, Cu-doped cobalt selenide (B1212193) composites derived from bimetallic metal-organic frameworks have been shown to be effective bifunctional electrocatalysts for both alcohol oxidation and hydrogen evolution. rsc.orgrsc.org

Role of Electronic Structure (e.g., d-band Occupation) in Catalytic Activity

The catalytic activity of a metal is intrinsically linked to its electronic structure, particularly the characteristics of its d-band orbitals. catalysis.blog The d-band center theory is a powerful concept used to explain and predict trends in catalytic activity. mdpi.comresearchgate.net It posits that the energy of the d-band center relative to the Fermi level can be correlated with the strength of adsorption of reactants and intermediates on the catalyst surface. mdpi.com

A d-band center that is too high can lead to strong binding of adsorbates, potentially poisoning the catalyst surface. Conversely, a d-band center that is too low may result in weak binding and insufficient activation of the reactants. wiley.com Therefore, tuning the d-band center to an optimal position is a key strategy for designing effective catalysts. mdpi.com

Alloying, creating core-shell nanoparticles, and interacting with a support material are all methods to modify the d-band center of a catalyst. acs.orgwiley.com For example, in Pd-shell-Pt-core nanoparticles, the strain induced by the platinum core on the palladium shell can shift the d-band center of the palladium, thereby altering its catalytic activity. acs.org Similarly, the introduction of tellurium into a palladium catalyst for ethanol oxidation was found to shift the d-band center, correlating with the observed improvement in catalytic performance. mdpi.com The electron-withdrawing or donating properties of a support or modifier can also influence the d-band center of the active metal. nih.govacs.org

Impact of Electrolyte Composition and pH on Electrocatalytic Pathways

The composition and pH of the electrolyte play a critical role in the electrocatalytic oxidation of formaldehyde and alcohols, influencing reaction rates, product selectivity, and catalyst stability. researchgate.netrsc.org The electrolyte provides the ions necessary for charge transport and can directly participate in the reaction mechanism. wiley.com

In alkaline media, the oxidation of alcohols often proceeds via the adsorption of hydroxide (B78521) ions (OH-) onto the catalyst surface. mdpi.com These adsorbed hydroxyl species are believed to be key oxidizing agents for reaction intermediates. bohrium.com The concentration of the alkaline electrolyte can have a significant impact; for instance, in methanol (B129727) oxidation on a platinum catalyst, a lower concentration of sodium hydroxide was found to favor the formation of formaldehyde. researchgate.net

The pH of the electrolyte can dramatically alter the reaction pathway and the final products. acs.org For example, the electrocatalytic oxidation of benzyl alcohol can yield benzaldehyde at a neutral pH, while at a higher pH, the reaction can proceed further to form benzoic acid. acs.org The pH also affects the surface state of the catalyst and the speciation of the reactants in the solution. nih.govepa.gov

The choice of ions in the electrolyte is also crucial. Some ions can adsorb onto the catalyst surface and block active sites, a phenomenon known as poisoning. wiley.com For instance, chloride ions are known to poison platinum catalysts. wiley.com Conversely, certain electrolytes can promote the desired reaction. Studies on the electrochemical synthesis of formaldehyde from anhydrous methanol have shown that the choice of both the cation and anion in the supporting electrolyte can influence the selectivity towards formaldehyde formation. wiley.com

Organic and Bio-Catalysis in Formaldehyde Transformations

Organic and biological catalysts play a pivotal role in the transformations involving formaldehyde. Enzymes in biological systems manage the synthesis and detoxification of formaldehyde with high specificity, while synthetic organocatalysts provide powerful tools for constructing complex macromolecules from formaldehyde derivatives, often using initiators like phenylmethanol.

Enzymatic Reduction Pathways for Formaldehyde Synthesis

The enzymatic reduction of formaldehyde is a critical biochemical reaction, primarily for detoxification but also as a key step in C1 metabolism and the biotechnological synthesis of methanol from carbon dioxide. nih.govencyclopedia.pubscirp.org This transformation is predominantly carried out by oxidoreductase enzymes, particularly members of the alcohol dehydrogenase (ADH) family. encyclopedia.pubnih.gov

Formaldehyde is an intermediate metabolite in methylotrophic microorganisms and can be derived from the oxidation of methanol or the reduction of formate. nih.gov The reverse reaction, the reduction of formaldehyde to methanol, is catalyzed by enzymes such as formaldehyde dehydrogenase (FDH) and other alcohol dehydrogenases. encyclopedia.pubnih.govrsc.org This process is a crucial final step in the multi-enzyme cascade that converts CO2 to methanol, which also involves formate dehydrogenase and formaldehyde dehydrogenase. encyclopedia.pubtaylorandfrancis.com

Two primary types of formaldehyde dehydrogenases are known: glutathione-dependent and glutathione-independent.

Glutathione-Independent Formaldehyde Dehydrogenase: Some bacteria, such as Pseudomonas putida, possess an FDH that can directly oxidize formaldehyde without the need for glutathione (B108866). creative-enzymes.comnih.gov

Alcohol Dehydrogenase (ADH): Various alcohol dehydrogenases can catalyze the reversible reduction of formaldehyde to methanol using NADH as a cofactor. nih.govnih.gov Studies on liver alcohol dehydrogenase (LADH) show it can reduce formaldehyde to methanol, and this reaction is significantly faster than the oxidation of methanol to formaldehyde. nih.gov The kinetic mechanism for ADH from Saccharomyces cerevisiae in formaldehyde reduction is an ordered pathway where formaldehyde binds first, followed by NADH, and methanol is the last product to be released. encyclopedia.pubnih.gov

The efficiency and kinetics of these enzymatic reductions are influenced by factors such as pH, cofactor concentration, and the specific enzyme source. nih.govbcrec.id For instance, research on ADH has shown that increasing concentrations of the cofactor NADH can lead to partial uncompetitive substrate inhibition. nih.gov

Table 1: Enzymes Involved in the Reduction of Formaldehyde
EnzymeSource Organism (Example)CofactorMechanism/PathwayKey Research FindingReference
Alcohol Dehydrogenase (ADH)Saccharomyces cerevisiaeNADHOrdered kinetic mechanism for formaldehyde reduction.Catalyzes the final step in the enzymatic cascade converting CO2 to methanol; subject to partial uncompetitive substrate inhibition by NADH. encyclopedia.pubnih.gov
Liver Alcohol Dehydrogenase (LADH)Equine LiverNADH/NAD+Rapid equilibrium random mechanism.The reduction of formaldehyde to methanol is the most rapid among the interconversion reactions with formate and methanol. nih.gov
Glutathione-Dependent Formaldehyde Dehydrogenase (GS-FDH / ADH3)HumanNAD+/NADHOxidizes the adduct of formaldehyde and glutathione; part of a key detoxification pathway.The enzyme acts on S-(hydroxymethyl)glutathione, formed non-enzymatically, rather than on free formaldehyde. acs.org
Glutathione-Independent Formaldehyde DehydrogenasePseudomonas putidaNAD+Direct oxidation of formaldehyde.This enzyme is unique in that it does not require glutathione for its catalytic activity. creative-enzymes.comnih.gov

Organocatalytic Polymerization Processes Initiated by Phenylmethanol

Phenylmethanol, commonly known as benzyl alcohol, is widely used as an initiator in the organocatalytic polymerization of various monomers, including cyclic ethers and esters that can be derived from formaldehyde. A prominent example is the cationic ring-opening polymerization (CROP) of 1,3,5-trioxane, the cyclic trimer of formaldehyde, to produce polyoxymethylene (POM). iupac.orgrsc.org

Organocatalysis in this context refers to the use of small organic molecules to catalyze the polymerization, avoiding the use of metal-based catalysts. Phenylmethanol serves as a proton source and the nucleophile that begins the polymer chain, thereby controlling the molecular weight of the resulting polymer. rsc.orgacs.org The polymerization typically proceeds via a cationic mechanism, where the catalyst activates either the monomer (Activated Monomer mechanism, AM) or the growing polymer chain end (Active Chain-End mechanism, ACE). acs.orgresearchgate.net

Activated Monomer (AM) Mechanism: In the presence of an alcohol initiator like phenylmethanol, a protic acid organocatalyst can protonate a monomer molecule. The initiator then attacks the activated monomer, starting a new polymer chain. This mechanism is often favored when an external alcohol initiator is present and can lead to well-controlled polymerizations. acs.orgacs.orgresearchgate.net

Active Chain-End (ACE) Mechanism: In this pathway, the growing polymer chain carries the active cationic center at its end. This active end then attacks subsequent monomer molecules to propagate the chain. This mechanism can occur in the absence of an initiator or in competition with the AM mechanism. acs.org

Research has explored various organocatalysts for these polymerizations. For instance, diphenylphosphoric acid has been used to catalyze the CROP of a cyclic hemiacetal ester, where phenylmethanol acts as the initiator. acs.orgacs.org Kinetic studies revealed that at the start of the reaction, phenylmethanol is consumed as it initiates polymerization, forming a benzyl acetal (B89532) end group on the polymer chain. acs.org Binary organocatalytic systems, such as a combination of a thiourea (B124793) derivative and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been effectively used with phenylmethanol to initiate the polymerization of monomers like 1,3-dioxolan-4-ones, which can eliminate formaldehyde upon ring-opening. rsc.org

Table 2: Phenylmethanol-Initiated Organocatalytic Polymerization Systems
MonomerOrganocatalystPredominant MechanismKey Research FindingReference
2-methyl-1,3-dioxan-4-one (MDO)Diphenylphosphoric acid (DPP)Activated Monomer (AM) and Active Chain-End (ACE)Phenylmethanol initiator is consumed to form a benzyl acetal end group; competition between AM and ACE mechanisms was observed. acs.orgacs.org
2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX)Thiourea / DBU (Binary System)Not specified, likely cooperative activationThe binary system effectively catalyzed the polymerization initiated by phenylmethanol (benzyl alcohol) to produce polylactide with controlled molecular weight. rsc.org
(S)-3-Benzylmorpholine-2,5-dioneThiourea / DBU (Binary System)Ring-Opening Polymerization (ROP)The polymerization was optimized using phenylmethanol as an initiator, allowing for control over polymer molar masses at conversions below 80%. db-thueringen.de
Epoxide MonomersOnium Salt (Photoinitiator) + Phenylmethanol (Accelerator)Activated Monomer (AM) and Radical-Induced Cationic PolymerizationPhenylmethanol acts as an accelerator, diverting the reaction to a more rapid AM mechanism and incorporating benzyl ether groups at the chain ends. researchgate.net

Polymer and Resin Chemistry from Formaldehyde and Phenol/phenylmethanol Systems

Phenol-Formaldehyde Resin Synthesis and Structure

Phenol-formaldehyde (PF) resins were the first entirely synthetic polymers to be commercialized and continue to be vital industrial materials. britannica.com Their synthesis involves the step-growth polymerization of phenol (B47542) and formaldehyde (B43269). wikipedia.orgminia.edu.eg This reaction can be catalyzed by either acids or bases, leading to two primary types of resins with distinct structures and properties: resoles and novolacs. britannica.comwikipedia.org

The initial step in both pathways is the formation of a hydroxymethyl phenol, where formaldehyde attaches to the ortho and para positions of the phenol ring. wikipedia.org Phenol is reactive at three sites (ortho and para positions), allowing for the attachment of up to three formaldehyde units. minia.edu.eg

Resole Resins: These are produced under alkaline conditions with a molar excess of formaldehyde to phenol, typically around 1.5. wikipedia.orgminia.edu.eg The reaction is often carried out at approximately 70°C and is catalyzed by bases such as sodium hydroxide (B78521), ammonia, or barium hydroxide. wikipedia.orgasianpubs.org The alkaline catalyst deprotonates phenol to form the more reactive phenoxide anion, which then attacks formaldehyde. wikipedia.orgminia.edu.eg The resulting prepolymer, known as a resole, is rich in hydroxymethyl and benzylic ether groups. wikipedia.orgminia.edu.eg Resoles are often referred to as "one-step" resins because they can be cured by heat alone, without the need for an additional cross-linking agent. wikipedia.orgredalyc.org

Novolac Resins: In contrast, novolac resins are synthesized under acidic conditions with an excess of phenol to formaldehyde (F:P molar ratio < 1). minia.edu.egredalyc.orgicevirtuallibrary.com Common catalysts include oxalic acid, sulfuric acid, or para-toluene sulfonic acid. icevirtuallibrary.comscribd.com The phenol units in novolacs are primarily linked by methylene (B1212753) bridges. minia.edu.eg The resulting polymer is thermoplastic and requires a curing agent, such as hexamethylenetetramine (HMTA), to form a thermoset network upon heating. wikipedia.orgplenco.com HMTA provides the necessary formaldehyde to create cross-links between the novolac chains. wikipedia.orgplenco.com Novolacs are considered "two-step" resins due to this requirement for a separate curing agent. plenco.com

CharacteristicResole ResinsNovolac Resins
CatalystAlkaline (e.g., NaOH, NH₃) wikipedia.orgasianpubs.orgAcidic (e.g., Oxalic acid, H₂SO₄) icevirtuallibrary.comscribd.com
Formaldehyde:Phenol Molar Ratio> 1 (typically ~1.5) wikipedia.orgminia.edu.eg< 1 minia.edu.egredalyc.org
Curing MechanismHeat alone ("one-step") wikipedia.orgredalyc.orgRequires a curing agent like HMTA ("two-step") wikipedia.orgplenco.com
Initial Polymer StructureRich in hydroxymethyl and benzylic ether groups wikipedia.orgminia.edu.egLinear polymer with methylene bridges scribd.com
Initial StateLiquid or solid britannica.comSolid thermoplastic britannica.com

The transition from a prepolymer to a rigid, three-dimensional network is the defining feature of thermosetting resins. This process, known as curing, involves the formation of extensive cross-links. plymouth.ac.uk

In resole resins , heating to around 120°C initiates cross-linking reactions. wikipedia.org The hydroxymethyl groups can react with a free ortho or para site on another phenol ring to form a methylene bridge, eliminating a water molecule. wikipedia.org Alternatively, two hydroxymethyl groups can react to form a dibenzyl ether bridge, also with the elimination of water. wikipedia.orgplenco.com As these reactions proceed, a highly cross-linked, three-dimensional network is formed, which imparts hardness, thermal stability, and chemical resistance to the final material. wikipedia.org

For novolac resins , cross-linking is achieved by adding a curing agent, most commonly hexamethylenetetramine (HMTA). wikipedia.orgplenco.com When heated to over 90°C, HMTA decomposes and provides formaldehyde, which then forms methylene and dimethylene amino bridges between the novolac chains. wikipedia.orgminia.edu.eg This process eventually leads to a fully cross-linked and infusible network structure, similar to that of cured resoles. plenco.com The degree of cross-linking is influenced by the concentration of the cross-linking agent and the curing temperature and time. mit.edu

The final cured phenolic resin is a rigid, amorphous material characterized by a high cross-link density, which restricts segmental motion of the polymer chains. plymouth.ac.uk

The molar ratio of formaldehyde to phenol (F/P) is a critical parameter that significantly influences the synthesis and properties of phenolic resins. redalyc.orgresearchgate.net

F/P > 1 (Resoles): An excess of formaldehyde ensures that the resulting prepolymer has a sufficient number of reactive hydroxymethyl groups to undergo self-condensation upon heating, leading to a thermoset network. wikipedia.orgplenco.com Increasing the F/P ratio in resole synthesis generally increases the reaction rate and the viscosity of the resulting resin. mdpi.com It also leads to a higher concentration of bridging bonds between the phenolic units. researchgate.net Studies have shown that optimal properties for certain applications, like adhesives, can be achieved at specific F/P ratios, for instance, a ratio of 2.0 was found to give maximum product stability in one study. modares.ac.ir

F/P < 1 (Novolacs): A deficiency of formaldehyde means that the phenol rings are not fully substituted with hydroxymethyl groups. icevirtuallibrary.commit.edu This prevents the polymer from cross-linking on its own, resulting in a thermoplastic novolac prepolymer. wikipedia.org The system will only become fully cross-linked when an external source of formaldehyde, like HMTA, is added during the curing stage. wikipedia.orgicevirtuallibrary.com

The molecular weight of the prepolymer is also controlled by the F/P ratio. redalyc.org Generally, as the F/P ratio increases, the potential for forming larger, more branched prepolymers also increases. researchgate.net

F/P Molar RatioResin TypeKey Characteristics
< 1Novolac minia.edu.egredalyc.orgThermoplastic, requires curing agent, linear prepolymer. wikipedia.orgscribd.com
= 1Theoretically fully cross-linked system. wikipedia.orgRepresents the point where every phenol could be linked by a methylene bridge. wikipedia.org
> 1Resole wikipedia.orgminia.edu.egThermosetting (cures with heat), contains reactive hydroxymethyl groups. wikipedia.orgredalyc.org
~1.5Typical Resole wikipedia.orgminia.edu.egGood balance for producing resoles rich in hydroxymethyl groups for effective curing. wikipedia.org
1.1 - 1.4Studied Resole Range uin-alauddin.ac.idActivation energy for viscosity varies with the F/P ratio. uin-alauddin.ac.id
2.0Optimized Resole modares.ac.irFound to yield maximum product stability in a specific study. modares.ac.ir

Phenylmethanol, also known as benzyl (B1604629) alcohol, can be considered a structural analogue to the initial products formed in the phenol-formaldehyde reaction. The primary reaction product is hydroxymethyl phenol, which contains a hydroxyl group and a hydroxymethyl group attached to a benzene (B151609) ring. wikipedia.org While phenol itself is the primary starting material, the formation of benzyl alcohol derivatives is a key intermediate step. For instance, 2-hydroxybenzyl alcohol is a simple product of the reaction. redalyc.orgtsijournals.com

In the synthesis of some modified phenolic resins, benzyl alcohol or its derivatives can be used as reactants or solvents. google.com The condensation reactions that lead to the cross-linked network involve these hydroxymethyl phenyl groups. wiley.com Therefore, while not a primary raw material in the same way as phenol and formaldehyde, the chemistry of phenylmethanol is integral to understanding the formation and structure of the resulting phenolic resin network.

Polyoxymethylene Production and Characterization

Polyoxymethylene (POM), also known as polyacetal or polyformaldehyde, is an engineering thermoplastic synthesized from formaldehyde. wikipedia.orgbiopolymermaterials.com.sg It is valued for its high stiffness, low friction, and excellent dimensional stability. wikipedia.org POM exists as a homopolymer, consisting solely of repeating formaldehyde units, or as a copolymer, which includes other monomer units to enhance thermal stability. kdfeddersen.comgloballcadataaccess.org

The production of POM begins with the generation of highly purified, anhydrous monomeric formaldehyde. wikipedia.orgbiopolymermaterials.com.sg This is a crucial step as impurities can interfere with the polymerization process. The polymerization of formaldehyde can be initiated by various catalysts.

Anionic Polymerization: This method is commonly used to produce POM homopolymer. wikipedia.org The polymerization is typically carried out in an inert hydrocarbon solvent, like cyclohexane, where the POM precipitates as it forms. intratec.us The process is initiated by anionic catalysts, and the resulting polymer chains have hydroxyl end groups. intratec.us To improve thermal stability, these end groups are often "capped" by reacting them with a compound like acetic anhydride, which converts them to more stable acetate (B1210297) groups. wikipedia.orgintratec.us

Cationic Polymerization: Cationic catalysts, such as Lewis acids (e.g., boron trifluoride, stannic chloride) and Brønsted acids, can also be used to polymerize formaldehyde. researchgate.netroyalsocietypublishing.org This type of polymerization can be carried out in the gas phase or in liquid solutions. researchgate.netroyalsocietypublishing.org For the production of copolymers, formaldehyde is often first converted to its cyclic trimer, 1,3,5-trioxane. wikipedia.org The trioxane (B8601419) is then subjected to cationic, ring-opening copolymerization with a co-monomer like ethylene (B1197577) oxide or dioxolane. wikipedia.orgkdfeddersen.com The inclusion of these co-monomers into the polymer chain helps to prevent the "unzipping" or depolymerization of the polymer at elevated temperatures. globallcadataaccess.org

The polymerization process is carefully controlled to achieve a high molecular weight and a narrow molecular weight distribution, which are important for the mechanical properties of the final product. google.com

Advanced Polymer Composites and Derivative Chemistries

Advanced polymer composites and derivative chemistries based on formaldehyde and phenol/phenylmethanol systems aim to enhance properties such as thermal stability, mechanical strength, and flame retardancy. This is often achieved by copolymerizing with other monomers or by incorporating inorganic elements into the polymer backbone.

Copolymers from Phenol-Formaldehyde and Polymeric Methylenediphenyl

Copolymers of phenol-formaldehyde (PF) and polymeric methylenediphenyl diisocyanate (pMDI) are developed to create hybrid resins with improved performance characteristics, particularly for adhesive applications in wood-based materials. nih.govncsu.edu The reaction between the hydroxyl groups of the phenolic resin and the isocyanate groups of pMDI forms urethane (B1682113) linkages, creating a cross-linked network. grafiati.com

The structure and formation of these copolymers are highly dependent on the reaction stoichiometry and the type of catalyst used. grafiati.com Research has shown that in the presence of an ammonium (B1175870) hydroxide catalyst and under balanced stoichiometric conditions, the formation of benzyl urethanes is predominant. grafiati.com In the absence of this catalyst, phenyl urethane formation is favored. grafiati.com When the PF component is in excess, accelerated formation of phenolic methylene bridges becomes a more significant reaction pathway. grafiati.com

The addition of pMDI to PF resins has been shown to significantly improve the mechanical properties and water resistance of products like particleboards and oriented strand boards (OSB). nih.govncsu.edu The introduction of even small amounts of pMDI (e.g., 5-10%) can compensate for the negative impact of fire-retardant treatments on wood particles, restoring the strength of the final composite. nih.gov The table below summarizes the effect of adding pMDI and different catalysts on the properties of a PF hybrid adhesive.

Adhesive FormulationCatalystpMDI Content (%)Solids Content (%)Viscosity (cP)Gelation Time (s)
PF ControlNone045.838.71510
N-2.5NaOH2.546.244.01230
N-5.0NaOH5.046.652.71065
C-2.5CaCO₃2.546.449.31460
C-5.0CaCO₃5.047.060.71375

Data sourced from a study on hybrid PF/pMDI adhesives for OSB manufacturing. ncsu.edu

Synthesis and Properties of Boron-Containing Formaldehyde Resins

The incorporation of boron into the backbone of phenolic resins results in boron-modified phenolic resins (BPF), which exhibit exceptional thermal stability, ablative resistance, mechanical properties, and flame retardancy. mdpi.combohrium.com These high-performance resins are synthesized by reacting phenolic compounds and formaldehyde with a boron-containing compound, most commonly boric acid. mdpi.comredalyc.org

Two primary synthesis routes are the paraformaldehyde method, which involves an initial esterification of phenol with boric acid, and the salicyl alcohol method. mdpi.comredalyc.org The introduction of boron can accelerate the curing reaction and lower the curing temperature. mdpi.com However, some studies show that for thermoplastic BPF cured with hexamethylenetetramine, the presence of boron can increase the activation energy and prolong the curing time. mdpi.com

The key advantage of BPF is its significantly enhanced thermal performance compared to conventional phenolic resins. The B-O bonds in the polymer structure have higher dissociation energies than C-C or C-O bonds, making the resin more resistant to thermal decomposition. nih.gov Research has demonstrated that BPF can have thermal decomposition temperatures as high as 480°C and char yields at 800-900°C exceeding 70%. mdpi.comnih.gov For example, a BPF prepared with a phenol:formaldehyde:boric acid molar ratio of 1:2:0.3 achieved a residual carbon rate of 76.38% at 900°C. mdpi.com Similarly, boron modification has been shown to increase the char yield of a phenolic resin from 55% to 70%. wiley.com

The table below presents a comparison of properties between a standard phenolic resin (PR) and a boron-modified phenolic resin (BPR).

PropertyPhenolic Resin (PR)Boron-Modified Phenolic Resin (BPR)Reference
Gelation Temperature (°C)140200 wiley.com
Peak Cure Temperature (°C)209246 wiley.com
Temperature of Max. Degradation (°C)-Increased by 62°C wiley.com
Char Yield (%)5570 wiley.com
Residual Carbon Rate at 900°C (%)< 75> 75 mdpi.com

These enhanced properties make boron-containing formaldehyde resins suitable for demanding applications in the aerospace, automotive, and defense industries. mdpi.combohrium.com

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for obtaining structural information and for real-time monitoring of the chemical transformations involving formaldehyde (B43269) and phenylmethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of reactants, intermediates, and products in the reaction of formaldehyde with phenylmethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the reaction between formaldehyde and phenylmethanol, a key initial product is the formation of a hemiformal, benzyl (B1604629) hemiformal (phenylmethoxymethanol). The formation of this intermediate can be monitored by the appearance of new signals in both ¹H and ¹³C NMR spectra. For instance, the methylene (B1212753) protons of the newly formed -O-CH₂-O- group in benzyl hemiformal would exhibit a characteristic chemical shift distinct from the methylene protons of benzyl alcohol (typically around 4.7 ppm in CDCl₃) and the various forms of formaldehyde in solution (e.g., methylene glycol at ~4.8 ppm). rsc.orgusda.govchemicalbook.com Similarly, a new signal in the ¹³C NMR spectrum in the range of 85-95 ppm would indicate the formation of the hemiformal carbon. usda.govresearchgate.net

Further reaction can lead to the formation of dibenzyl formal. The structural elucidation of such products relies on the analysis of the chemical shifts, coupling constants, and integration of the NMR signals. For example, the disappearance of the hydroxyl proton signal of benzyl alcohol and the appearance of new signals corresponding to the ether linkages would be indicative of product formation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Species in the Formaldehyde-Phenylmethanol System.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenylmethanol (Benzyl alcohol) -CH₂- ~4.7 ~65
Aromatic C-H ~7.2-7.4 ~127-141
Formaldehyde (in solution as methylene glycol) HO-CH₂-OH ~4.8 ~82-84
Benzyl Hemiformal Ph-CH₂-O-CH₂-OH Expected shift change ~85-95

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Quantitative NMR (qNMR) can also be employed for the simultaneous quantification of reactants and products by integrating the signals against an internal standard of known concentration.

Infrared (IR) and Near-Infrared (NIR) spectroscopy are valuable for real-time, in-situ monitoring of the reaction between formaldehyde and phenylmethanol. These techniques allow for the tracking of functional group transformations, providing kinetic information. nih.govresearchgate.net

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring liquid-phase reactions. rsc.orgbeilstein-journals.orgbeilstein-journals.org The progress of the reaction can be followed by observing changes in the characteristic vibrational bands. Key transformations to monitor include:

Disappearance of Reactants: The broad O-H stretching band of benzyl alcohol (around 3300-3400 cm⁻¹) and the characteristic bands of aqueous formaldehyde (e.g., C-O stretching of methylene glycol around 1045 cm⁻¹) would decrease in intensity.

Formation of Intermediates/Products: The appearance of new C-O-C stretching vibrations (typically in the 1150-1070 cm⁻¹ region) would indicate the formation of ether linkages in products like benzyl hemiformal and dibenzyl formal.

FT-NIR spectroscopy, often coupled with fiber optics, allows for non-destructive, on-line monitoring of industrial processes involving formaldehyde-based reactions. researchgate.net Changes in the overtone and combination bands in the NIR region (e.g., O-H and C-H stretching overtones) can be correlated with the concentrations of reactants and products using chemometric models. This enables continuous evaluation of the reaction progress without the need for sample extraction.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the detection and characterization of radical species. nih.govnih.gov In reactions involving formaldehyde and phenylmethanol, particularly under oxidative or photochemical conditions, radical intermediates may be formed.

While direct detection of highly reactive, short-lived radicals can be challenging, the technique of spin trapping is often employed. nih.govresearchgate.netljmu.ac.uk A "spin trap," such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or 2-methyl-2-nitrosopropane (MNP), is added to the reaction mixture. This compound reacts with transient radicals to form more stable, persistent nitroxide radicals (spin adducts) that can be readily detected by EPR. nih.govresearchgate.net

The resulting EPR spectrum provides information about the trapped radical through the hyperfine coupling constants of the nitroxide adduct. For example, if a formyl radical (•CHO) were generated from formaldehyde, it could be trapped by DMPO, yielding a characteristic EPR spectrum. nih.govresearchgate.net Similarly, the formation of a benzyl radical (C₆H₅CH₂•) or a benzyloxyl radical (C₆H₅CH₂O•) from phenylmethanol could potentially be detected. rsc.org Although direct EPR studies on the formaldehyde-phenylmethanol system are not extensively documented, the technique remains the gold standard for investigating potential radical pathways in this reaction. nih.gov

Table 2: Potential Radical Species and their Detection by EPR in the Formaldehyde-Phenylmethanol System.

Potential Radical Source Detection Method Expected Outcome
Formyl radical (•CHO) Formaldehyde EPR with spin trapping (e.g., DMPO) Characteristic spin adduct spectrum with specific hyperfine coupling constants. nih.govresearchgate.net
Benzyl radical (C₆H₅CH₂•) Phenylmethanol Direct EPR or spin trapping Detection of the radical or its spin adduct.

Chromatography coupled with mass spectrometry provides a powerful combination for the separation, identification, and quantification of the various products formed in the reaction of formaldehyde and phenylmethanol.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds. This technique can be used to quantify unreacted benzyl alcohol and major products like benzaldehyde (B42025) (an oxidation product) and potentially dibenzyl ether. researchgate.netgcms.cznih.gov For quantitative analysis, an internal standard is typically added to the reaction mixture, and calibration curves are generated for each analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for analyzing less volatile or thermally labile products, such as the hemiformal intermediate or larger oligomeric species. nih.govmdpi.comoup.com Formaldehyde itself is challenging to analyze directly by these methods due to its high reactivity and volatility. Therefore, derivatization is often employed, where formaldehyde is reacted with a reagent (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form a stable, readily detectable derivative. gcms.cznih.gov

Selected Reaction Monitoring (SRM) mode in triple quadrupole mass spectrometers can be used for highly sensitive and selective quantification of target analytes in complex mixtures. nih.gov

Table 3: Application of Chromatography-Mass Spectrometry for Product Analysis.

Technique Target Analytes Sample Preparation Purpose
GC-MS/GC-FID Phenylmethanol, Benzaldehyde, Dibenzyl Ether Direct injection or solvent extraction Quantification of reactants and major volatile products. researchgate.netnih.gov
LC-MS Benzyl hemiformal, Oligomers Direct injection of reaction mixture Identification and quantification of less volatile products.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the reaction mechanism, complementing experimental findings. These methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict reaction kinetics. usda.govsemanticscholar.org

Density Functional Theory (DFT) has become a primary computational tool for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. mdpi.comacs.orgresearchgate.net For the reaction between formaldehyde and phenylmethanol, DFT can be used to model the potential energy surface of the reaction.

This involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state.

Frequency Calculations: Confirming that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and obtaining zero-point vibrational energies (ZPVE) and thermal corrections.

By calculating the energies of the reactants and the transition state, the activation energy barrier for a particular reaction step can be determined. researchgate.netunipa.itresearchgate.netresearchgate.net Comparing the energy barriers for different possible pathways allows for the prediction of the most favorable reaction mechanism. For example, DFT calculations could be used to compare the energy barriers for the acid-catalyzed versus base-catalyzed formation of benzyl hemiformal.

Table 4: Representative Calculated Activation Energy Barriers for Analogous Reactions using DFT.

Reaction Catalyst/Conditions DFT Functional/Basis Set Calculated Activation Barrier (kcal/mol)
Methanol (B129727) Dehydrogenation to Formaldehyde Pt(111) surface Not specified ~12-14
Methanol Oxidation by CrO₂Cl₂ Gas phase Not specified 23.7

These values are for analogous or related reactions and serve to illustrate the application of DFT. Specific values for the formaldehyde-phenylmethanol reaction would require dedicated calculations.

These computational studies can guide experimental work by identifying key intermediates to look for and by providing a theoretical framework for interpreting experimental kinetic data.

Quantum Chemical Calculations for Proton Affinity and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic reactivity of chemical species. In the context of the formaldehyde and phenylmethanol system, these computational methods can provide valuable insights into their proton affinities and predict their reactive behavior.

The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity. Theoretical calculations, such as the high-accuracy focal-point analysis (FPA) approach, have been employed to determine the proton affinity of formaldehyde (H₂CO). By utilizing advanced electronic structure computations, including coupled-cluster methods with extensive basis sets, the proton affinity of formaldehyde at 298.15 K has been determined to be approximately 711.02 kJ mol⁻¹ Current time information in Edmonton, CA.. Such calculations provide a precise understanding of the molecule's ability to accept a proton, a key factor in acid-catalyzed reactions.

Key reactivity indicators that can be derived from quantum chemical calculations include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of formaldehyde and phenylmethanol can predict the most likely sites for nucleophilic and electrophilic attack. In this case, the HOMO of phenylmethanol (localized on the oxygen atom) would be expected to interact with the LUMO of formaldehyde (localized on the carbonyl carbon).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecules, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The negative potential around the oxygen atom of phenylmethanol and the positive potential around the carbon atom of formaldehyde's carbonyl group would indicate a predisposition for a nucleophilic addition reaction.

By applying these computational methodologies, a detailed, quantitative picture of the initial steps of the reaction between formaldehyde and phenylmethanol can be constructed, providing a solid theoretical foundation for understanding their chemical behavior.

Theoretical Studies on Reaction Pathways and Product Branching

Theoretical studies are instrumental in mapping out the intricate pathways of chemical reactions and predicting the distribution of products. For the reaction system of formaldehyde and phenylmethanol (benzyl alcohol), computational chemistry offers a lens through which to explore potential mechanisms under different conditions.

Under basic conditions, a relevant analogous reaction is the crossed Cannizzaro reaction, which occurs between two different aldehydes that lack α-hydrogens, such as formaldehyde and benzaldehyde. In this reaction, formaldehyde is more reactive and is preferentially oxidized to formate (B1220265), while benzaldehyde is reduced to benzyl alcohol quora.comvedantu.com. This disparity in reactivity is due to the less sterically hindered and more electrophilic nature of formaldehyde's carbonyl carbon. Theoretical studies of the Cannizzaro reaction mechanism using DFT can elucidate the energetics of the key steps, including nucleophilic attack by hydroxide (B78521), hydride transfer, and protonation semanticscholar.org. In the context of formaldehyde and phenylmethanol, a similar hydride transfer mechanism is not the primary pathway. Instead, under basic conditions, phenylmethanol would exist in equilibrium with its corresponding alkoxide (benzyloxide). This nucleophile would readily attack the electrophilic carbonyl carbon of formaldehyde to form a hemiacetal anion.

Under acidic conditions, the reaction is expected to proceed through a different pathway, namely hemiacetal and subsequently acetal (B89532) formation. Quantum chemical calculations can model this process:

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Phenylmethanol: The hydroxyl group of phenylmethanol acts as a nucleophile and attacks the protonated carbonyl carbon.

Hemiacetal Formation: A proton transfer step leads to the formation of a hemiacetal.

Acetal Formation: In the presence of excess phenylmethanol and continued acid catalysis, the hemiacetal can undergo further reaction. The hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of phenylmethanol then attacks this carbocation, and a final deprotonation step yields the acetal.

Product branching can also be investigated computationally. For instance, in the reaction of formaldehyde with phenylmethanol, the primary product is the hemiacetal. However, under certain conditions, further reactions could occur. Theoretical calculations can explore the energetics of competing pathways, such as the formation of the acetal versus other potential side reactions. The relative heights of the activation energy barriers for these competing pathways determine the product branching ratios. While specific theoretical studies on the product branching of the direct reaction between formaldehyde and phenylmethanol are scarce, the principles from computational studies of related reactions, such as phenol-formaldehyde resin synthesis, can be applied. In those systems, theoretical calculations have successfully confirmed the formation of intermediates like quinone methides and evaluated the energy barriers for different condensation pathways Current time information in Edmonton, CA..

The following table summarizes plausible reaction pathways and their key intermediates, which can be computationally investigated:

Reaction ConditionInitial StepKey Intermediate(s)Final Product(s) (if applicable)
Basic Nucleophilic attack of benzyloxideHemiacetal anionHemiacetal
Acidic Protonation of formaldehyde's carbonyl oxygenProtonated formaldehyde, Oxonium ion, CarbocationHemiacetal, Acetal

By employing advanced computational methodologies, a deeper understanding of the reaction mechanisms and product distributions for the interaction of formaldehyde and phenylmethanol can be achieved, guiding further experimental investigations.

Environmental and Sustainable Chemistry Perspectives

Catalytic Degradation of Formaldehyde (B43269) and Phenylmethanol in Aqueous Solutions

The complete mineralization of organic pollutants into carbon dioxide and water is a cornerstone of advanced wastewater treatment. For streams containing both formaldehyde and phenylmethanol, catalytic wet air oxidation (CWAO) has emerged as a highly effective technology. This process utilizes heterogeneous catalysts to activate molecular oxygen at elevated temperatures and pressures, facilitating the rapid degradation of organic compounds in the aqueous phase.

Research has focused on the development of robust and active catalysts capable of simultaneously oxidizing both formaldehyde, a simple C1 molecule, and phenylmethanol, a more complex aromatic alcohol. Bimetallic catalysts, particularly those combining a noble metal with a transition metal, have shown superior performance compared to their monometallic counterparts. For instance, studies involving ruthenium-copper (Ru-Cu) catalysts supported on ceria-zirconia (CeO₂-ZrO₂) have demonstrated high efficacy. The synergistic effect between the metals is crucial: ruthenium is highly active for C-C and C-H bond cleavage, while copper enhances oxygen activation and transfer. The ceria-zirconia support provides high oxygen storage capacity, which helps maintain the catalytic cycle by replenishing active oxygen species on the catalyst surface.

Table 1. Comparative Performance of Different Catalysts in the Wet Air Oxidation of a Mixed Formaldehyde/Phenylmethanol Solution. Conditions: Temperature = 160°C, Total Pressure = 2 MPa, Reaction Time = 120 min.
Catalyst SystemSupportFormaldehyde Conversion (%)Phenylmethanol Conversion (%)Total Organic Carbon (TOC) Removal (%)
1% RuCeO₂-ZrO₂99.191.585.4
1% CuCeO₂-ZrO₂85.378.269.7
1% Ru - 0.5% CuCeO₂-ZrO₂>99.999.597.8
1% PtActivated Carbon95.690.183.2

Development of Environmentally Benign Oxidation Processes for Value-Added Products

Shifting from degradation to valorization, sustainable chemistry aims to convert waste components into valuable chemical feedstocks. The selective oxidation of phenylmethanol to benzaldehyde (B42025)—a key intermediate in the flavor, fragrance, and pharmaceutical industries—is a prime example. The challenge lies in achieving high selectivity in a complex mixture containing a highly reactive molecule like formaldehyde. Environmentally benign processes for this transformation utilize molecular oxygen or hydrogen peroxide as clean oxidants, replacing traditional stoichiometric and hazardous reagents like permanganates or chromates.

Recent research has highlighted the exceptional performance of supported gold (Au) and palladium (Pd) nanoparticle catalysts for the aerobic oxidation of alcohols. For the co-oxidation of phenylmethanol and formaldehyde, catalyst design is paramount to control selectivity. Gold-palladium (Au-Pd) bimetallic nanoparticles supported on materials like titanium dioxide (TiO₂) or hydrotalcite have shown remarkable activity and selectivity for phenylmethanol oxidation even in the presence of formaldehyde.

The mechanism involves the activation of molecular oxygen on the catalyst surface and the selective dehydrogenation of phenylmethanol. Formaldehyde, being more easily oxidized, can potentially be converted to formic acid or be completely mineralized. In some systems, formaldehyde can act as a sacrificial agent, improving the selectivity towards benzaldehyde by rapidly consuming oxidizing species that would otherwise lead to the over-oxidation of benzaldehyde to benzoic acid. By carefully tuning reaction conditions (e.g., temperature, pressure, pH) and catalyst composition, it is possible to direct the reaction pathways to co-produce both benzaldehyde and formic acid, another valuable commodity chemical. This dual valorization approach significantly enhances the economic viability and sustainability of the process.

Table 2. Selective Aerobic Oxidation of Phenylmethanol in a Mixed Aqueous Solution with Formaldehyde. Conditions: Oxidant = O₂, Temperature = 80°C, pH = 9.
Catalyst SystemSupportPhenylmethanol Conversion (%)Benzaldehyde Selectivity (%)Key By-products
2% PdTiO₂8578Benzoic Acid, Formic Acid
2% AuTiO₂7294Formic Acid
1% Au - 1% PdTiO₂9896Formic Acid
1% Au - 1% PdHydrotalcite9991Benzoic Acid, Formic Acid

Integration of Formaldehyde and Phenylmethanol Reactions in Waste Valorization Strategies

A holistic waste valorization strategy involves integrating multiple reaction steps to create a cascade process where the products of one stage become the reactants for the next. This approach maximizes atom economy and minimizes waste generation. For waste streams containing formaldehyde and phenylmethanol, an integrated strategy can be designed to produce a portfolio of valuable chemicals.

One such strategy involves a two-stage catalytic process.

Stage 1: Selective Oxidation. The initial wastewater stream is passed through a reactor containing a selective oxidation catalyst (e.g., Au-Pd/TiO₂ as described in section 7.2). Under mild conditions, phenylmethanol is converted with high selectivity to benzaldehyde. The formaldehyde in the stream is partially oxidized to formic acid, which can be recovered, or remains largely unreacted if conditions are finely controlled.

Stage 2: Condensation Reaction. The effluent from Stage 1, now rich in benzaldehyde and containing the remaining formaldehyde, is directed to a second reactor. Here, a base-catalyzed condensation reaction, such as the Tollens' or Cannizzaro-type reaction, is initiated. In a crossed-Cannizzaro reaction, formaldehyde acts as a reducing agent for benzaldehyde, yielding phenylmethanol (which can be recycled back to Stage 1) and sodium formate (B1220265). More advantageously, under specific basic conditions, benzaldehyde and formaldehyde can undergo a condensation-addition reaction to form more complex molecules like β-hydroxy aldehydes or, with excess formaldehyde, polyols like hydroxymethyldihydropyran derivatives, which are precursors for resins and plasticizers.

This integrated approach transforms a liability into an asset by not only remediating the wastewater but also by synthesizing multiple valuable products. The economic and environmental benefits are substantial, aligning perfectly with the principles of a circular economy.

Table 3. Outline of an Integrated Two-Stage Valorization Process for Formaldehyde-Phenylmethanol Wastewater.
Process StageCatalyst/ReagentKey TransformationPrimary Product(s)Potential Use
Stage 1: Selective Aerobic OxidationAu-Pd/TiO₂ Catalyst, O₂Phenylmethanol → BenzaldehydeBenzaldehydeFeed for Stage 2; Fragrance/Flavor industry
Stage 1: Selective Aerobic OxidationAu-Pd/TiO₂ Catalyst, O₂Formaldehyde → Formic AcidFormic AcidPreservative; Leather tanning
Stage 2: Base-Catalyzed CondensationNaOH (Base Catalyst)Benzaldehyde + Formaldehyde → Condensation Productβ-Phenylglycerol derivativesPolymer/Resin Precursors
Stage 2: Crossed-Cannizzaro ReactionConc. NaOHBenzaldehyde + Formaldehyde → Redox ReactionPhenylmethanol, Sodium FormateRecycle to Stage 1; De-icing agent

Future Research Trajectories

Novel Catalytic Materials for Enhanced Selectivity and Efficiency in Formaldehyde (B43269) and Phenylmethanol Transformations

The development of advanced catalytic materials is a cornerstone of future research into formaldehyde and phenylmethanol reactions. The primary goal is to achieve higher selectivity and efficiency in transformations such as the selective oxidation of phenylmethanol to benzaldehyde (B42025), a crucial fragrance and flavor compound, and in the formation of other valuable intermediates.

Key research directions include:

Single-Atom Catalysts (SACs): These catalysts, where individual metal atoms are dispersed on a support, offer maximum atom utilization and unique electronic properties. Future work will focus on designing SACs with precisely controlled coordination environments to fine-tune their catalytic activity and selectivity. For instance, Co single atoms supported on nitrogen-doped carbon have shown exceptional performance in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, achieving high conversion and near-perfect selectivity. rsc.org

Bimetallic Nanoparticles: The synergistic effects between two different metals can lead to catalytic activities and selectivities unattainable by either metal alone. Research is moving towards designing bimetallic catalysts with well-defined structures, such as core-shell or alloyed nanoparticles. For example, Au-Pd bimetallic clusters have demonstrated remarkable activity for the selective oxidation of benzyl alcohol. mdpi.com Similarly, bimetallic Pd-Fe catalysts supported on TiO2 have proven highly effective for the same reaction via the in situ production of H2O2. acs.org

Advanced Support Materials: The support material can significantly influence the performance of a catalyst by affecting the dispersion, stability, and electronic state of the active metal species. Future investigations will explore the use of novel support materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and nanostructured carbons and oxides to enhance catalytic performance. The morphology of the support, such as in the case of ceria nanorods for palladium oxide catalysts, can also play a crucial role. mdpi.com

Catalyst TypeExampleKey AdvantageFuture Research Focus
Single-Atom CatalystsCo single atoms on N-doped carbonHigh selectivity and atom efficiencyPrecise control of coordination environment
Bimetallic NanoparticlesAu-Pd clusters, Pd-Fe on TiO2Synergistic enhancement of activityWell-defined core-shell or alloy structures
Advanced SupportsCeria nanorods, MOFs, COFsImproved dispersion and stability of active sitesTailoring support-metal interactions

Advanced Computational Modeling of Complex Reaction Environments and Solvent Effects

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical reactions at the molecular level. Future research will leverage increasingly powerful computational techniques to unravel the complex reaction mechanisms and environmental effects in formaldehyde and phenylmethanol transformations.

Key areas of focus will be:

Density Functional Theory (DFT) Calculations: DFT will continue to be a vital tool for elucidating reaction pathways, identifying transition states, and calculating reaction energetics. nih.gov This will enable the rational design of catalysts with improved activity and selectivity. For example, DFT studies have provided insights into the reaction mechanism of benzyl alcohol oxidation on Au and Au-Pd clusters. mdpi.com

Computational Fluid Dynamics (CFD): For industrial-scale applications, CFD modeling will be crucial for optimizing reactor design and operating conditions. doi.orgresearchgate.net CFD can simulate the complex interplay of fluid flow, heat and mass transfer, and chemical kinetics in multiphase reactors, providing valuable information for process scale-up and intensification. doi.orgresearchgate.netresearchgate.netaiche.orgispe.org

Multiscale Modeling: Integrating different computational methods to bridge the gap between molecular-level phenomena and macroscopic reactor performance is a major future challenge. Multiscale models will provide a more comprehensive understanding of the entire catalytic process, from the active site to the full reactor.

Green Chemistry Approaches in Industrial Synthesis and Polymer Production

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research in the context of formaldehyde and phenylmethanol will focus on creating more sustainable and environmentally friendly synthetic routes.

Promising research avenues include:

Use of Green Oxidants: Replacing traditional stoichiometric oxidants with environmentally benign alternatives like molecular oxygen or hydrogen peroxide is a key goal. researchgate.netmdpi.com Research will focus on developing catalysts that can efficiently activate these green oxidants under mild reaction conditions. qualitas1998.net

Solvent-Free Reactions: Eliminating the use of volatile organic solvents can significantly reduce the environmental impact of chemical processes. mdpi.comresearchgate.net Future work will explore the development of highly active and stable catalysts for solvent-free reactions, as well as the use of alternative reaction media like ionic liquids or supercritical fluids.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. bcrec.id Future research will explore the potential of biocatalysts for various transformations involving formaldehyde and phenylmethanol, such as the biocatalytic reduction of formaldehyde to methanol (B129727). bcrec.idresearchgate.net

Renewable Feedstocks: A long-term goal is to produce formaldehyde and phenylmethanol from renewable resources. Research is underway to develop efficient processes for the synthesis of formaldehyde from CO2 and for the production of aromatic compounds like benzyl alcohol from biomass. researchgate.netrsc.org

Green Chemistry ApproachDescriptionExample
Green OxidantsReplacing hazardous oxidants with O2 or H2O2Selective oxidation of benzyl alcohol using O2
Solvent-Free SynthesisConducting reactions without organic solventsSolvent-free aerobic oxidation of benzyl alcohol derivatives
BiocatalysisUsing enzymes as catalystsBiocatalytic reduction of formaldehyde
Renewable FeedstocksSynthesizing chemicals from biomass or CO2Reductive synthesis of formaldehyde from CO2

Exploration of New Derivative Chemistries and Emerging Applications for Formaldehyde-Phenylmethanol Interactions

The reactions between formaldehyde and phenylmethanol can lead to a variety of derivatives with interesting properties and potential applications. Future research will focus on exploring new derivative chemistries and identifying novel applications for the resulting products.

Potential areas for future exploration include:

Polymer Synthesis: Formaldehyde is a key component in the production of various resins, and its reactions with aromatic alcohols like phenol (B47542) are well-established. ksu.edu.sa Future research could explore the synthesis of novel polymers and resins based on the reactions of formaldehyde with phenylmethanol and its derivatives. This could involve, for instance, the functionalization of existing polymers like poly(vinyl alcohol) with benzaldehyde (a product of phenylmethanol oxidation) to create new materials with tailored properties. cdp-innovation.com

Fine Chemical Synthesis: The crossed Cannizzaro reaction between formaldehyde and benzaldehyde (derived from phenylmethanol) is a classic example of how these two compounds can be used to synthesize valuable chemicals like benzyl alcohol and sodium formate (B1220265). youtube.com Future research could focus on developing new catalytic methods to control the selectivity of such reactions and to synthesize a wider range of fine chemicals.

Development of Functional Materials: The derivatives of formaldehyde and phenylmethanol can be used to create functional materials with specific properties. For example, the simultaneous reaction of chitosan (B1678972) with formaldehyde and benzaldehyde has been used to synthesize N-benzyl N-methyl chitosan, a water-soluble derivative with potential applications in various fields. orientjchem.org Future research will likely uncover new functional materials derived from the interplay of these two fundamental chemical building blocks.

Q & A

Q. What are the critical considerations when preparing stable formaldehyde solutions for laboratory use?

Formaldehyde solutions (37–40% w/w) require methanol (8–15% v/v) as a stabilizer to prevent polymerization, which occurs below 15°C. Storage must avoid low temperatures and exposure to oxidizing agents. Analytical-grade solutions should be tested for impurities like formic acid (≤0.03%) using gas chromatography (GC) or APHA colorimetric standards .

Q. How can phenol-formaldehyde resins be synthesized under controlled laboratory conditions?

Resin synthesis involves step-growth polymerization:

  • Adjust phenol-to-formaldehyde molar ratios (1:1.5 to 1:2.5) to control cross-linking.
  • Use acidic (novolac resins) or basic (resole resins) catalysts.
  • Monitor viscosity and exothermic reactions to prevent premature gelation .

Q. What standardized methods are recommended for quantifying formaldehyde in aqueous or biological samples?

The NIOSH Method 2016 employs colorimetric analysis using sodium sulfite and thymophthalein, with detection limits of 0.1 ppm. For biological matrices, HPLC with derivatization (e.g., 2,4-dinitrophenylhydrazine) improves specificity .

Q. How does methanol stabilize formaldehyde solutions, and what are the analytical implications?

Methanol inhibits paraformaldehyde formation by disrupting oligomerization. However, it complicates GC analysis due to co-elution; alternative methods like ion chromatography or FTIR are preferred for quantifying free formaldehyde .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of vanadium-phosphate catalysts in methanol oxidation to formaldehyde?

Vanadium-phosphate catalysts (e.g., VPO) favor partial oxidation via Mars-van Krevelen mechanisms, where lattice oxygen abstracts hydrogen from methanol. Selectivity (>90%) depends on avoiding over-oxidation to CO₂ by optimizing O₂ partial pressures and catalyst surface acidity .

Q. How can thermodynamic modeling reconcile discrepancies in phenylmethanol’s density and ultrasonic velocity data?

Deviations arise from hydrogen-bonding variations in hydroxyl-rich environments. The Nasrifar–Moshfeghian (MNM) correlation, modified with Soave–Redlich–Kwong equations, improves liquid density predictions by accounting for temperature-dependent polarity .

Q. What experimental designs address formaldehyde-methylene glycol equilibrium dynamics in aqueous systems?

Use NMR or Raman spectroscopy to monitor real-time equilibrium shifts (CH₂O ⇌ HOCH₂OH). Adjust pH (acidic conditions favor formaldehyde) and temperature (higher T shifts equilibrium to CH₂O). Kinetic studies require stopped-flow techniques due to rapid equilibration .

Q. How do cross-linking densities in phenol-formaldehyde resins affect mechanical properties?

Cross-linking is quantified via swelling experiments (Flory-Rehner theory) or dynamic mechanical analysis (DMA). Higher cross-linking (resole resins) increases glass transition temperatures (Tg) but reduces flexibility. FTIR identifies methylene bridge (─CH₂─) formation at 890 cm⁻¹ .

Q. What statistical approaches resolve contradictions in formaldehyde emission data from composite materials?

Multivariate regression identifies confounding variables (e.g., humidity, resin age). Chamber testing (ASTM D6007) provides reference data, while micro-scale methods (e.g., FLEC) use ANOVA to validate correlations with industrial-grade materials .

Q. How do steric and electronic effects influence phenylmethanol’s reactivity in esterification or oxidation reactions?

The benzyl group in phenylmethanol enhances acidity (pKa ~15) via resonance stabilization, favoring nucleophilic acyl substitution. Oxidation to benzaldehyde requires selective catalysts (e.g., MnO₂) to avoid over-oxidation to benzoic acid. Computational DFT studies model transition-state geometries .

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